Diethyl 1-benzylazetidine-3,3-dicarboxylate
Description
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Properties
IUPAC Name |
diethyl 1-benzylazetidine-3,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-3-20-14(18)16(15(19)21-4-2)11-17(12-16)10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNAKGKJEBUHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)CC2=CC=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467375 | |
| Record name | Diethyl 1-benzylazetidine-3,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642411-11-8 | |
| Record name | Diethyl 1-benzylazetidine-3,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Diethyl 1-benzylazetidine-3,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Diethyl 1-benzylazetidine-3,3-dicarboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines a robust synthetic protocol and detailed characterization data to support researchers in its preparation and application.
Introduction
Azetidine scaffolds are of significant interest in drug development due to their unique conformational constraints and their ability to serve as versatile pharmacophores. This compound, in particular, is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The presence of the diester functionality at the 3-position allows for further chemical modifications, making it a crucial component in the design of novel therapeutics. This guide details a reliable synthetic route and the expected analytical characterization of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the cyclization of a suitable di-electrophile with a primary amine. In this proposed synthesis, diethyl 2,2-bis(chloromethyl)malonate serves as the di-electrophile, and benzylamine acts as the nucleophile to form the azetidine ring.
The overall reaction is as follows:
Caption: Synthetic scheme for this compound.
Experimental Protocol
Materials:
-
Diethyl 2,2-bis(chloromethyl)malonate
-
Benzylamine
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of diethyl 2,2-bis(chloromethyl)malonate (1 equivalent) in anhydrous acetonitrile, add anhydrous sodium carbonate (2.5 equivalents) and benzylamine (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a liquid.
Characterization Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. Below is a summary of the expected physicochemical and spectroscopic data.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.35 g/mol |
| Physical Form | Liquid |
| Storage Temperature | Refrigerator |
Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on typical chemical shift values for analogous structures.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 7.35 | m | 5H | Aromatic protons (Ph-H) |
| 4.20 | q | 4H | Methylene protons of ethyl esters (-OCH₂CH₃) |
| 3.65 | s | 2H | Benzyl methylene protons (N-CH₂-Ph) |
| 3.40 | s | 4H | Azetidine ring protons (-CH₂-N-CH₂-) |
| 1.25 | t | 6H | Methyl protons of ethyl esters (-OCH₂CH₃) |
¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| 170.5 | Carbonyl carbon of esters (-COO-) |
| 138.0 | Quaternary aromatic carbon (Ph-C) |
| 128.5 | Aromatic carbons (Ph-CH) |
| 127.0 | Aromatic carbons (Ph-CH) |
| 62.0 | Methylene carbon of ethyl esters (-OCH₂) |
| 60.0 | Benzyl methylene carbon (N-CH₂-Ph) |
| 58.0 | Azetidine ring carbons (-CH₂-N-CH₂-) |
| 55.0 | Quaternary carbon of azetidine ring (C-3) |
| 14.0 | Methyl carbon of ethyl esters (-CH₃) |
Mass Spectrometry (MS)
-
Expected [M+H]⁺: 292.15
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined experimental protocol is based on established chemical principles for the formation of azetidine rings, and the provided characterization data offers a reliable reference for researchers. This information is intended to facilitate the efficient production and verification of this important synthetic intermediate, thereby supporting the advancement of research and development in medicinal chemistry.
An In-depth Technical Guide to Diethyl 1-benzylazetidine-3,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Diethyl 1-benzylazetidine-3,3-dicarboxylate is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural motif of increasing interest in medicinal chemistry due to its unique conformational properties and its presence in a number of biologically active compounds. This technical guide provides a summary of the available physicochemical properties and related synthetic considerations for this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. It is important to note that while basic identifiers are readily available, comprehensive experimental data such as boiling point, density, and specific solubility values are not widely reported in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁NO₄ | [1][2] |
| Molecular Weight | 291.34 g/mol | [1][2] |
| CAS Number | 642411-11-8 | [1] |
| Physical Form | Liquid | |
| Purity | ≥95% - 97% | |
| Storage Temperature | Refrigerator | |
| IUPAC Name | This compound | |
| InChI | 1S/C16H21NO4/c1-3-20-14(18)16(15(19)21-4-2)11-17(12-16)10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |
| InChIKey | KGNAKGKJEBUHRV-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available in the reviewed scientific literature. However, its synthesis can be logically inferred from established chemical principles. A plausible synthetic route would involve a two-step process: the formation of the N-benzylazetidine-3,3-dicarboxylic acid core, followed by esterification.
Logical Synthesis Pathway
Caption: Plausible two-step synthesis of the target compound.
Experimental Considerations
Step 1: Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid
A reported method for the synthesis of the parent dicarboxylic acid involves the oxidation of N-benzyl-3,3-bis(hydroxymethyl)azetidine.
-
Reaction: To a mixture of N-benzyl-3,3-bis(hydroxymethyl)azetidine in an aqueous solution of sodium hydroxide and a nickel salt (e.g., nickel chloride), bromine is added slowly at a controlled temperature (e.g., 20°C).
-
Work-up: After the reaction is complete, the nickel hydroxide precipitate is removed by filtration. The filtrate is then evaporated to dryness. The resulting residue, containing the sodium salt of the desired product and sodium bromide, is then treated with ethanol to separate the inorganic salts. Subsequent acidification would yield N-benzyl-azetidine-3,3-dicarboxylic acid.
Step 2: Fischer Esterification
The resulting dicarboxylic acid can then be esterified to the desired diethyl ester via a Fischer esterification.
-
Reaction: The N-benzyl-azetidine-3,3-dicarboxylic acid would be dissolved in a large excess of absolute ethanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added. The reaction mixture is then heated under reflux for several hours to drive the equilibrium towards the ester product.
-
Work-up and Purification: After cooling, the reaction mixture would be concentrated to remove the excess ethanol. The residue would then be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid. The organic layer would then be washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude this compound. Further purification could be achieved by column chromatography on silica gel.
Spectral Data Analysis
No experimentally obtained spectra (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound have been found in the surveyed literature. For definitive structural confirmation and purity assessment, it would be necessary to acquire this data.
Safety and Handling
Based on available safety data sheets for this compound and structurally related molecules, this compound should be handled with care in a well-ventilated laboratory environment.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a compound with potential applications in medicinal chemistry and drug discovery. While its basic chemical identifiers are known, a significant lack of publicly available experimental data on its specific physicochemical properties, a detailed synthesis protocol, and its spectral characteristics presents a challenge for researchers. The synthetic pathway outlined in this guide is based on established chemical principles and provides a logical starting point for its preparation in a laboratory setting. The acquisition and publication of comprehensive experimental data for this compound would be a valuable contribution to the chemical and pharmaceutical sciences.
References
Diethyl 1-benzylazetidine-3,3-dicarboxylate CAS number 642411-11-8
CAS Number: 642411-11-8
This technical guide provides a comprehensive overview of Diethyl 1-benzylazetidine-3,3-dicarboxylate, a heterocyclic compound of interest to researchers and professionals in the field of drug discovery and organic synthesis. This document collates available data on its chemical properties, synthesis, and safety information.
Chemical and Physical Properties
This compound is a substituted azetidine, a four-membered nitrogen-containing heterocycle. The presence of the benzyl group and the diethyl dicarboxylate moieties at the 1 and 3 positions, respectively, make it a versatile building block in medicinal chemistry. Azetidine scaffolds are increasingly utilized in drug design to enhance physicochemical properties such as metabolic stability and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 642411-11-8 | [1][2] |
| Molecular Formula | C₁₆H₂₁NO₄ | [2][3] |
| Molecular Weight | 291.34 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Physical Form | Liquid | [1][3] |
| Purity | ≥95% to 97% | [1] |
| Storage Temperature | Refrigerator | [1] |
| InChI Key | KGNAKGKJEBUHRV-UHFFFAOYSA-N | [1][3] |
Synthesis and Experimental Protocols
Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid
A published method describes the synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid from N-benzyl-3,3-bis(hydroxymethyl)azetidine[4].
Experimental Protocol:
-
To a mixture of N-benzyl-3,3-bis(hydroxymethyl)azetidine (2.1 g) in water (50 ml) containing sodium hydroxide (9.3 g) and nickel chloride hexahydrate (1.5 g), slowly add bromine (10.6 g) over 8 hours at 20°C.
-
Stir the mixture overnight.
-
Filter off the resulting green precipitate of nickel hydroxide.
-
Evaporate the filtrate to dryness.
-
Boil the residue in ethanol and separate the insoluble material, which contains the sodium salt of the desired product and sodium bromide.
-
Further workup of the insoluble material yields N-benzyl-azetidine-3,3-dicarboxylic acid.[4]
Esterification to this compound (General Procedure)
The dicarboxylic acid can be converted to its diethyl ester via Fischer esterification.
General Experimental Protocol:
-
Suspend N-benzyl-azetidine-3,3-dicarboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by a suitable method, such as column chromatography.
Synthesis Workflow Diagram:
Biological Activity and Applications in Drug Development
As of the date of this document, no specific biological activity or application in drug development for this compound has been reported in peer-reviewed scientific literature. However, the azetidine motif is a recognized "privileged structure" in medicinal chemistry. Its incorporation into drug candidates can lead to improved pharmacological profiles. Therefore, this compound serves as a valuable building block for the synthesis of more complex molecules for biological screening.
Spectroscopic Data
Detailed and verified spectroscopic data (NMR, IR, MS) for this compound are not available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.
Safety and Handling
Based on commercially available safety data sheets, this compound is classified with a "Warning" signal word.
Table 2: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:[1]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.
References
An In-Depth Technical Guide to Diethyl 1-benzylazetidine-3,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of Diethyl 1-benzylazetidine-3,3-dicarboxylate. This compound serves as a crucial building block in medicinal chemistry, most notably as a ligand in the development of novel platinum-based anticancer agents. This document includes detailed experimental protocols, a summary of physicochemical and spectroscopic data, and a discussion of its role in the design of next-generation chemotherapeutics.
Molecular Structure and Properties
This compound, with the CAS Number 642411-11-8, is a substituted azetidine derivative. The core of the molecule is a four-membered saturated heterocycle containing a nitrogen atom. This azetidine ring is substituted at the 1-position with a benzyl group and at the 3-position with two ethyl carboxylate groups.
The molecular formula for this compound is C₁₆H₂₁NO₄, and it has a molecular weight of approximately 291.35 g/mol .[1][2] It typically presents as a liquid at room temperature and is stored under refrigeration.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 642411-11-8 | [1][2] |
| Molecular Formula | C₁₆H₂₁NO₄ | [1][2] |
| Molecular Weight | 291.35 g/mol | [1][2] |
| IUPAC Name | Diethyl 1-benzyl-3,3-azetidinedicarboxylate | [1][2] |
| Physical Form | Liquid | [1][2] |
| Storage Temperature | Refrigerator | [1][2] |
Spectroscopic Data
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, signals for the methylene protons of the azetidine ring, and a characteristic quartet and triplet for the ethyl ester groups. |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the quaternary carbon at the 3-position of the azetidine ring, the methylene carbons of the azetidine ring, the carbonyl carbons of the ester groups, and the carbons of the ethyl groups. |
| IR Spectroscopy | Strong absorption bands corresponding to the C=O stretching of the ester groups, C-N stretching of the amine, and C-H stretching of the aromatic and aliphatic portions. |
| Mass Spectrometry | The molecular ion peak (M+) at m/z 291.15, along with fragmentation patterns corresponding to the loss of ethyl, ethoxycarbonyl, and benzyl groups. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the synthesis of the parent dicarboxylic acid followed by esterification.
Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid
A reported method for the synthesis of the parent dicarboxylic acid involves the oxidation of N-benzyl-3,3-bis(hydroxymethyl)azetidine.[3]
Experimental Protocol:
-
To a mixture of N-benzyl-3,3-bis(hydroxymethyl)azetidine (2.1 g) in water (50 ml) containing sodium hydroxide (9.3 g) and nickel chloride hexahydrate (1.5 g), slowly add bromine (10.6 g) at 20°C over a period of 8 hours.[3]
-
Stir the resulting mixture overnight.[3]
-
Filter off the green precipitate of nickel hydroxide.[3]
-
Evaporate the filtrate to dryness.[3]
-
Boil the residue in ethanol and separate the insoluble material (the sodium salt of the desired product and sodium bromide).[3]
-
Work up the insoluble material to yield N-benzyl-azetidine-3,3-dicarboxylic acid.[3]
Esterification to this compound
The dicarboxylic acid can be converted to its diethyl ester via Fischer-Speier esterification.[4][5][6][7] This acid-catalyzed esterification is an equilibrium process.
General Experimental Protocol (Fischer Esterification):
-
Dissolve N-benzyl-azetidine-3,3-dicarboxylic acid in a large excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[4][5]
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.[4]
-
After completion of the reaction, cool the mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel.
Applications in Drug Development
The primary application of this compound and its derivatives in drug development is as a leaving group in novel platinum-based anticancer agents. Specifically, it is used to create analogues of oxaliplatin, a third-generation platinum drug.[4]
Platinum-based drugs, such as cisplatin, carboplatin, and oxaliplatin, are cornerstones of cancer chemotherapy.[5] Their mechanism of action involves the formation of platinum-DNA adducts, which ultimately leads to apoptosis of cancer cells. The ligands attached to the platinum center play a crucial role in the drug's activity, toxicity, and resistance profile.
In novel oxaliplatin derivatives, the 1-benzylazetidine-3,3-dicarboxylate anion serves as the leaving group. The rationale behind this molecular design is to modulate the reactivity and pharmacokinetic properties of the platinum complex to enhance its therapeutic index. Studies have shown that platinum complexes incorporating substituted benzylazetidine-3,3-dicarboxylate ligands exhibit significant in vitro cytotoxicity against various cancer cell lines, including human breast carcinoma (MCF-7) and non-small-cell lung cancer (A549).[4]
The development of such new platinum complexes is a key strategy to overcome the limitations of existing platinum drugs, such as severe side effects and the development of drug resistance.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its role as a tunable ligand in the design of new platinum-based anticancer agents highlights its importance for researchers and scientists in drug development. This guide provides a foundational understanding of its properties, synthesis, and applications, aiming to facilitate further research and innovation in this promising area of cancer therapy.
References
- 1. 1-BENZYLAZETIDINE-3,3-DICARBOXYLIC ACID DIETHYL ESTER; C-8748 | Chemrio [chemrio.com]
- 2. This compound | 642411-11-8 [sigmaaldrich.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Diethyl 1-benzylazetidine-3,3-dicarboxylate: A Versatile Scaffold for Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1-benzylazetidine-3,3-dicarboxylate is a key heterocyclic building block that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid four-membered azetidine core, substituted with a benzyl group on the nitrogen and two ester functionalities at the 3-position, provides a unique three-dimensional framework. This structure serves as a versatile scaffold for the synthesis of a wide array of more complex molecules, including spirocyclic and bicyclic compounds, and has shown particular promise in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and data to facilitate its use in research and development.
Physicochemical Properties and Spectroscopic Data
The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| CAS Number | 642411-11-8[1] |
| Molecular Formula | C₁₆H₂₁NO₄[2] |
| Molecular Weight | 291.34 g/mol [2] |
| Physical Form | Liquid[1] |
| Purity | ≥97% (commercially available)[1] |
| Storage | Refrigerator[1] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a quartet around 4.2 ppm and a triplet around 1.2 ppm), the benzyl group (multiplets in the aromatic region of 7.2-7.4 ppm and a singlet for the benzylic methylene protons), and the azetidine ring protons (singlets or multiplets in the range of 3.0-4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum should display resonances for the carbonyl carbons of the ester groups (around 170 ppm), the aromatic carbons of the benzyl group (127-138 ppm), the benzylic carbon, the carbons of the ethyl groups, and the carbons of the azetidine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ester groups, typically found in the region of 1730-1750 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (291.34 m/z).
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from diethyl malonate. A common strategy involves the formation of the azetidine ring via nucleophilic substitution reactions.
Experimental Protocol: Synthesis via N-Benzylation of Diethyl Azetidine-3,3-dicarboxylate
This protocol outlines a plausible synthetic route.
Step 1: Synthesis of Diethyl 2,2-bis(hydroxymethyl)malonate
This reaction involves the base-catalyzed condensation of diethyl malonate with formaldehyde.
-
Reagents: Diethyl malonate, Formaldehyde solution (37%), Potassium Carbonate, Diethyl ether.
-
Procedure:
-
To a stirred solution of diethyl malonate in a suitable solvent, add a catalytic amount of potassium carbonate.
-
Slowly add formaldehyde solution at a controlled temperature.
-
After the reaction is complete, neutralize the mixture and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or crystallization.
-
Step 2: Synthesis of Diethyl 2,2-bis(bromomethyl)malonate
The diol from the previous step is converted to the corresponding dibromide using a suitable brominating agent.
-
Reagents: Diethyl 2,2-bis(hydroxymethyl)malonate, Phosphorus tribromide or another suitable brominating agent, Anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Procedure:
-
Dissolve Diethyl 2,2-bis(hydroxymethyl)malonate in an anhydrous solvent and cool the solution in an ice bath.
-
Slowly add the brominating agent to the stirred solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water or a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Step 3: Synthesis of this compound
The final step involves the cyclization of the dibromide with benzylamine to form the azetidine ring.
-
Reagents: Diethyl 2,2-bis(bromomethyl)malonate, Benzylamine, Base (e.g., potassium carbonate or triethylamine), Acetonitrile or DMF.
-
Procedure:
-
Dissolve Diethyl 2,2-bis(bromomethyl)malonate in a suitable solvent like acetonitrile or DMF.
-
Add benzylamine and a base (e.g., potassium carbonate) to the solution.
-
Heat the reaction mixture at an appropriate temperature (e.g., 80 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify this compound by column chromatography on silica gel.
-
Caption: Synthetic pathway to this compound.
Applications in Organic Synthesis
This compound is a valuable intermediate for the construction of more elaborate molecular architectures. The presence of the two ester groups allows for a variety of chemical transformations.
Hydrolysis and Decarboxylation
The diethyl ester can be hydrolyzed to the corresponding N-benzyl-azetidine-3,3-dicarboxylic acid[3]. Subsequent decarboxylation can provide mono-substituted azetidine derivatives, which are useful building blocks in their own right.
Caption: Hydrolysis and decarboxylation of the title compound.
Use in Medicinal Chemistry
A significant application of this building block is in the synthesis of novel therapeutic agents. For instance, 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions have been utilized as leaving groups in the synthesis of innovative oxaliplatin derivatives with potential anticancer activity[4]. This highlights the role of the azetidine scaffold in modulating the pharmacological properties of established drugs.
Caption: Application in the synthesis of oxaliplatin derivatives.
Conclusion
This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its unique structural features provide a robust platform for the creation of diverse and complex molecular entities with significant potential in drug discovery and materials science. The synthetic routes and chemical transformations outlined in this guide offer a solid foundation for researchers to explore the full potential of this important heterocyclic compound. Further investigations into its reactivity and applications are poised to uncover new and exciting avenues in chemical research.
References
The Ascendant Core: A Technical Guide to the Potential Applications of Substituted Azetidine-3,3-dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sterically constrained, four-membered azetidine ring system has emerged as a privileged scaffold in medicinal chemistry and beyond. This technical guide focuses on a specific, geminally disubstituted class: the substituted azetidine-3,3-dicarboxylates. These compounds offer a unique three-dimensional presentation of functional groups, making them attractive as rigid scaffolds for the design of bioactive molecules and as versatile building blocks in organic synthesis. This document provides an in-depth exploration of their synthesis, potential therapeutic applications as inhibitors of key biological targets, and emerging roles in materials science and catalysis. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in the field.
Introduction: The Azetidine-3,3-dicarboxylate Scaffold
The azetidine-3,3-dicarboxylate core, characterized by a four-membered nitrogen-containing ring with two ester or carboxylic acid functionalities attached to the same carbon atom, offers a unique combination of properties. The inherent ring strain of the azetidine moiety, coupled with the stereodefined positioning of substituents, provides a rigid framework that can be exploited to enhance binding affinity and selectivity for biological targets. The gem-dicarboxylate substitution pattern allows for diverse functionalization, enabling the exploration of a wide chemical space. This guide will delve into the synthetic strategies to access this valuable scaffold and explore its burgeoning applications.
Synthesis of Substituted Azetidine-3,3-dicarboxylates
The construction of the strained azetidine ring requires specific synthetic strategies. Several methods have been developed for the synthesis of N-substituted azetidine-3,3-dicarboxylates, primarily involving intramolecular cyclization reactions.
General Synthetic Approach: Intramolecular Cyclization
A common and effective method for the synthesis of N-substituted diethyl azetidine-3,3-dicarboxylates involves the intramolecular cyclization of a suitably functionalized malonate derivative.
Caption: General synthetic workflow for N-substituted azetidine-3,3-dicarboxylates.
Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate
This protocol describes a two-step synthesis starting from diethyl malonate.
Step 1: Synthesis of Diethyl 2,2-bis(bromomethyl)malonate
-
To a stirred solution of diethyl malonate (1 equivalent) and paraformaldehyde (2.2 equivalents) in a suitable solvent (e.g., acetic acid), slowly add hydrobromic acid (HBr) in acetic acid (33% w/w, 4.4 equivalents) at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude diethyl 2,2-bis(bromomethyl)malonate, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
To a solution of diethyl 2,2-bis(bromomethyl)malonate (1 equivalent) in an aprotic solvent such as acetonitrile or dimethylformamide (DMF), add benzylamine (1.1 equivalents) and a base such as potassium carbonate (2.5 equivalents).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Applications in Medicinal Chemistry
The rigid nature of the azetidine-3,3-dicarboxylate scaffold makes it an attractive template for the design of inhibitors targeting various enzymes and receptors.
Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)
The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and apoptosis.[1] Its constitutive activation is implicated in numerous cancers, making it a prime therapeutic target.[2] Substituted azetidine derivatives have shown promise as potent and selective STAT3 inhibitors.[3] These inhibitors often target the SH2 domain of STAT3, preventing its dimerization and subsequent downstream signaling.[4]
Caption: Inhibition of the STAT3 signaling pathway by azetidine-3,3-dicarboxylate derivatives.
Quantitative Data: STAT3 Inhibition
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| H172 (9f) | STAT3 | DNA-binding | 0.38 - 0.98 | [3] |
| H182 | STAT3 | DNA-binding | 0.38 - 0.98 | [3] |
| S3I-1757 | STAT3 SH2 Domain | Fluorescence Polarization | 13.5 ± 0.5 | [5] |
Experimental Protocol: Western Blot for STAT3 Phosphorylation
This protocol is used to assess the inhibitory effect of a compound on STAT3 activation by measuring the levels of phosphorylated STAT3 (p-STAT3).[6][7]
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with various concentrations of the azetidine-3,3-dicarboxylate inhibitor for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.
-
Experimental Protocol: Fluorescence Polarization Assay for STAT3-SH2 Domain Binding
This assay is used to determine if a compound directly binds to the STAT3 SH2 domain.[4][5][6][7]
-
Reagents: Recombinant human STAT3 protein, a fluorescently labeled phosphopeptide probe that binds to the SH2 domain (e.g., 5-FAM-G(pTyr)LPQTV-NH2), and the test compound.
-
Assay Procedure:
-
In a 96-well black plate, incubate the STAT3 protein with various concentrations of the azetidine-3,3-dicarboxylate inhibitor in an assay buffer for a defined period (e.g., 60 minutes) at room temperature.
-
Add the fluorescently labeled phosphopeptide probe to each well.
-
Incubate for an additional period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
-
Data Acquisition: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates that the test compound is competing with the fluorescent probe for binding to the STAT3 SH2 domain. The IC50 value can be calculated by plotting the change in polarization against the logarithm of the inhibitor concentration.
Inhibition of GABA Reuptake
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its reuptake from the synaptic cleft is mediated by GABA transporters (GATs).[8] Inhibition of GATs increases the synaptic concentration of GABA, leading to enhanced inhibitory neurotransmission, a mechanism that is therapeutically relevant for conditions like epilepsy and anxiety.[9] Certain azetidine derivatives have been identified as potent GABA uptake inhibitors.[10]
Caption: Mechanism of GABA reuptake inhibition by azetidine-3,3-dicarboxylate derivatives.
Quantitative Data: GABA Uptake Inhibition
| Compound | Target | IC50 (µM) | Reference |
| Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety) | GAT-1 | 2.83 ± 0.67 | [10] |
| Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety) | GAT-1 | 2.01 ± 0.77 | [10] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 | [10] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [10] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 | [10] |
Experimental Protocol: [³H]GABA Uptake Assay in HEK-293 Cells
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.[11]
-
Cell Culture: Culture Human Embryonic Kidney (HEK-293) cells stably expressing the desired human GAT subtype (e.g., hGAT-1, hGAT-3).
-
Assay Preparation:
-
Plate the cells in a 96-well plate and allow them to grow to confluency.
-
Prepare a range of concentrations of the azetidine-3,3-dicarboxylate test compound.
-
-
Uptake Assay:
-
Wash the cells with an appropriate assay buffer.
-
Pre-incubate the cells with the test compound or vehicle for a defined period (e.g., 10-20 minutes).
-
Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA.
-
Incubate for a short period (e.g., 1-10 minutes) to ensure initial uptake rates are measured.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells to release the intracellular contents.
-
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of [³H]GABA taken up by the cells. The IC50 value is determined by plotting the percentage of inhibition of [³H]GABA uptake against the logarithm of the test compound concentration.
Emerging Applications
Beyond their established role in medicinal chemistry, substituted azetidine-3,3-dicarboxylates are finding applications in other areas of chemical science.
Polymer Chemistry
The strained four-membered ring of azetidines makes them suitable monomers for ring-opening polymerization (ROP) to produce polyamines.[12][13] While this area is still developing for the 3,3-dicarboxylate subclass, their bifunctional nature offers the potential for the synthesis of functional polymers with unique architectures and properties. The ester groups can be further modified post-polymerization to introduce a variety of functionalities.
Asymmetric Catalysis
Chiral azetidine derivatives have been successfully employed as ligands in asymmetric catalysis.[14][15] The rigid azetidine backbone can create a well-defined chiral environment around a metal center, enabling high stereoselectivity in various transformations. While the application of azetidine-3,3-dicarboxylates specifically as ligands is less explored, their C2-symmetric nature upon appropriate N-substitution makes them promising candidates for the development of novel chiral catalysts.
Conclusion
Substituted azetidine-3,3-dicarboxylates represent a versatile and increasingly important class of molecules. Their rigid, three-dimensional structure and tunable physicochemical properties make them highly valuable scaffolds in drug discovery, particularly for the development of potent and selective enzyme and receptor inhibitors. The synthetic methodologies for their preparation are becoming more robust, allowing for the creation of diverse libraries for biological screening. Furthermore, their potential in materials science and catalysis is beginning to be recognized, opening up new avenues for research and application. This technical guide provides a solid foundation for researchers interested in exploring the rich chemistry and diverse potential of this fascinating heterocyclic core.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABA transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azetidine Scaffold: A Privileged Structure in the Discovery of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable and privileged scaffold in modern medicinal chemistry. Its unique combination of conformational rigidity, metabolic stability, and ability to serve as a versatile synthetic handle has positioned it at the forefront of drug discovery efforts across multiple therapeutic areas. This technical guide provides a comprehensive overview of the strategies, methodologies, and key findings in the development of novel bioactive compounds utilizing the azetidine core. We present quantitative data on structure-activity relationships (SAR), detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to empower researchers in this dynamic field.
The inherent ring strain of the azetidine moiety, intermediate between that of aziridines and pyrrolidines, provides a unique conformational constraint that can pre-organize pharmacophoric elements for optimal interaction with biological targets.[1][2] This often leads to enhanced binding affinity and selectivity. Furthermore, the introduction of the polar azetidine ring can improve critical physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, making it an attractive component in the design of therapeutics for oncology, infectious diseases, and central nervous system (CNS) disorders.[2][3]
Quantitative Bioactivity Data of Azetidine Derivatives
The following tables summarize the in vitro bioactivity of various classes of azetidine-containing compounds, providing a comparative analysis of their potency against different biological targets.
Table 1: Efficacy of Azetidine-Based STAT3 Inhibitors
| Compound | Target Domain | Cancer Cell Line | IC50 (µM) | Selectivity Notes | Reference |
| 5a | SH2 | - (in vitro) | 0.55 | Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 18 µM) | [4] |
| 5o | SH2 | - (in vitro) | 0.38 | Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 18 µM) | [4][5] |
| 8i | SH2 | - (in vitro) | 0.34 | Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 18 µM) | [4][5] |
| H182 | SH2 | - (in vitro) | 0.38 - 0.98 | Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 15.8 µM) | [5][6] |
| 7g | SH2 | MDA-MB-231 (Breast) | 0.9 - 1.9 (EC50) | Weaker effects on cells without constitutively active STAT3 | [4] |
| 9k | SH2 | MDA-MB-468 (Breast) | 0.9 - 1.9 (EC50) | Weaker effects on cells without constitutively active STAT3 | [4] |
IC50 values represent the concentration required to inhibit 50% of STAT3 DNA-binding activity in vitro. EC50 values represent the concentration required to achieve 50% of the maximum effect in cell-based assays.
Table 2: Antibacterial Activity of Azetidine Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Standard Drug | Reference |
| Azetidine-2-one Sulphonyl Derivatives | S. aureus | 6.5 | Ampicillin | [7] |
| B. pumillus | 12.5 | Ampicillin | [7] | |
| E. coli | 22 | Ampicillin | [7] | |
| P. aeruginosa | 25 | Ampicillin | [7] | |
| Fluoroquinolone-Azetidine Hybrids (6i) | Methicillin-resistant S. aureus (MRSA) | 0.25 - 16.00 | - | [8] |
| E. coli (ATCC 35218) | 0.25 - 16.00 | - | [8] | |
| BGAz Series | M. tuberculosis (MDR-TB) | <10 | - | [2][3] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 3: Efficacy of Azetidine-Based GABA Uptake Inhibitors
| Compound | Target | IC50 (µM) | Notes | Reference |
| Azetidin-2-ylacetic acid derivative 1 | GAT-1 | 2.83 | 4,4-diphenylbutenyl moiety | [9] |
| Azetidin-2-ylacetic acid derivative 2 | GAT-1 | 2.01 | 4,4-bis(3-methyl-2-thienyl)butenyl moiety | [9] |
| Compound 12d | GAT-3 | 15.3 | β-alanine analog | [9] |
| Compound 18b | GAT-1 | 26.6 | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | [9] |
| Compound 18e | GAT-3 | 31.0 | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | [9] |
GAT (GABA Transporter) subtypes 1 and 3 are key regulators of GABAergic neurotransmission.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the advancement of drug discovery. The following sections provide methodologies for key synthetic and biological evaluation procedures.
Synthesis Protocol: General Synthesis of Azetidin-2-ones from Schiff Bases
This protocol describes a common method for synthesizing the azetidin-2-one (β-lactam) ring, a core component of many bioactive molecules, via cycloaddition.
Materials:
-
Appropriate aromatic aldehyde
-
Appropriate primary amine (e.g., substituted aniline)
-
Dry solvent (e.g., 1,4-dioxane)
-
Triethylamine (Et3N)
-
Chloroacetyl chloride
-
Stirring apparatus and standard glassware
-
Ice bath
Procedure:
-
Schiff Base Formation: In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and the primary amine (1 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol). Stir the mixture at room temperature for 2-4 hours. The formation of the Schiff base (imine) can be monitored by Thin Layer Chromatography (TLC). Once the reaction is complete, remove the solvent under reduced pressure. The crude Schiff base can be purified by recrystallization or used directly in the next step.
-
Cycloaddition Reaction: Dissolve the synthesized Schiff base (1 equivalent) in dry 1,4-dioxane.[10] Add triethylamine (1.2 equivalents) to the solution, which acts as a base to neutralize the HCl generated during the reaction.[10]
-
Cool the mixture in an ice bath to 0-5°C with continuous stirring.[10]
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled mixture. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC. Upon completion, the precipitated triethylamine hydrochloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude azetidin-2-one derivative.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to afford the pure azetidin-2-one compound.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and determine its purity by HPLC.
Biological Assay Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[11][12]
Materials:
-
96-well microtiter plates (U-bottom)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Azetidine test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ampicillin)
-
Sterile saline
-
Spectrophotometer (for inoculum standardization)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
Plate Setup: Dispense 100 µL of MHB into all wells of a 96-well plate.
-
In the first column of wells, add 100 µL of the test compound stock solution (at 2x the highest desired final concentration).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.[14] This creates a gradient of compound concentrations.
-
Column 11 will serve as the positive control (inoculum without compound), and column 12 as the negative/sterility control (MHB only).[14]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.[13]
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader to measure optical density at 600 nm.[11]
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This assay quantifies the ability of a compound to inhibit the cytopathic effect (plaque formation) of a lytic virus.[1][15]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock with a known titer (PFU/mL)
-
Azetidine test compounds
-
Cell culture medium (e.g., DMEM)
-
Overlay medium (e.g., medium containing 1% methylcellulose or Avicel)
-
Crystal violet staining solution
-
Formaldehyde solution (4%)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the azetidine test compound in cell culture medium at 2x the final desired concentrations.
-
Cell Treatment and Infection: Remove the growth medium from the confluent cell monolayers. Add the diluted test compounds to the wells. Include a "no drug" control (virus only) and a "cell control" (no virus, no drug).
-
Infect the cells (excluding the cell control wells) with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).[1]
-
Incubate the plates for 1 hour at 37°C to allow for virus adsorption.[1]
-
Overlay Application: After incubation, remove the inoculum containing the compound and virus. Gently add 2-3 mL of the overlay medium (containing the respective concentrations of the test compound) to each well. The overlay restricts virus spread to adjacent cells, leading to localized plaque formation.[16]
-
Incubation for Plaque Formation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, depending on the virus, until plaques are visible.
-
Fixation and Staining: Carefully remove the overlay medium. Fix the cells by adding 1 mL of 4% formaldehyde solution and incubate for at least 30 minutes. Remove the formaldehyde and stain the cell monolayer with 0.5 mL of crystal violet solution for 15-20 minutes.[1]
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the compound concentration.
Visualization of Pathways and Workflows
Understanding the molecular context and the overall discovery process is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by azetidine compounds and a typical workflow for drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1<i>H</i>-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jmchemsci.com [jmchemsci.com]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. bioagilytix.com [bioagilytix.com]
An In-depth Technical Guide to the Exploratory Reactions of Diethyl 1-benzylazetidine-3,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1-benzylazetidine-3,3-dicarboxylate is a versatile synthetic intermediate characterized by a strained four-membered azetidine ring, a protective N-benzyl group, and geminal diester functionalities. This unique combination of features makes it a valuable building block in medicinal chemistry and drug discovery, offering pathways to novel scaffolds and analogues of bioactive molecules. The inherent ring strain of the azetidine core, coupled with the reactivity of the ester groups, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key exploratory reactions of this compound, including detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.
Core Reactions and Methodologies
The chemical versatility of this compound allows for several key transformations targeting the ester functionalities, the N-benzyl group, and the azetidine ring itself. These reactions include hydrolysis, reduction, debenzylation, and decarboxylation.
Hydrolysis of the Diester
The hydrolysis of the diethyl ester groups can be controlled to yield either the monoester or the fully hydrolyzed dicarboxylic acid, both of which are valuable intermediates for further functionalization.
General Experimental Protocol (Adapted):
To a solution of this compound in a mixture of ethanol and water, 1.0 to 1.2 equivalents of sodium hydroxide (NaOH) are added. The reaction is stirred at a controlled temperature (e.g., 40 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to maximize the yield of the monoester while minimizing the formation of the diacid. Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent.
Quantitative Data (Representative):
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | 1.2 eq. NaOH | 10% Water-Ethanol | 40 | 4-8 | Monoethyl 1-benzylazetidine-3-carboxylate-3-carboxylate | 20-80 |
Note: Yields are representative for selective monohydrolysis of symmetric diesters and may vary for the specific substrate.
Complete hydrolysis to the corresponding dicarboxylic acid is typically achieved using an excess of a strong base, such as sodium hydroxide or potassium hydroxide, in a refluxing aqueous or alcoholic solvent. The resulting diacid can then be isolated by acidification of the reaction mixture.
Experimental Protocol:
A mixture of this compound and an excess of aqueous sodium hydroxide is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid, which is then collected by filtration.
Alternatively, the synthesis of the parent N-benzyl-azetidine-3,3-dicarboxylic acid has been reported via the oxidation of N-benzyl-3,3-bis(hydroxymethyl)azetidine.[2] In this procedure, bromine is slowly added to a mixture of N-benzyl-3,3-bis(hydroxymethyl)azetidine in an aqueous solution of sodium hydroxide and nickel chloride.[2] After stirring overnight, the product is isolated after workup.[2]
Quantitative Data for Oxidation Route:
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product |
| N-benzyl-3,3-bis(hydroxymethyl)azetidine | Br₂, NaOH, NiCl₂·6H₂O | Water | 20 | 8 | N-benzyl-azetidine-3,3-dicarboxylic acid |
Note: Specific yield is not reported in the provided source.
Reduction of the Diester to 1-Benzylazetidine-3,3-dimethanol
The reduction of the geminal diester groups to the corresponding diol, 1-benzylazetidine-3,3-dimethanol, is a key transformation that provides a versatile intermediate for further derivatization. This reduction is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[3][4]
Experimental Protocol:
To a stirred suspension of an excess of lithium aluminum hydride in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran (THF)) under an inert atmosphere, a solution of this compound in the same solvent is added dropwise at a low temperature (e.g., 0 °C).[4] After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete conversion.[5] The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution.[5] The resulting solid is filtered off, and the organic filtrate is dried and concentrated to afford the diol.
Quantitative Data (Representative):
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | LiAlH₄ (excess) | Anhydrous THF | 0 to reflux | 4-16 | 1-Benzylazetidine-3,3-dimethanol | High (typically >80) |
Note: Yields are representative for LiAlH₄ reductions of esters.
Debenzylation to Diethyl Azetidine-3,3-dicarboxylate
The removal of the N-benzyl protecting group is a crucial step to enable further functionalization of the azetidine nitrogen. Catalytic hydrogenation is the most common and effective method for N-debenzylation.
Experimental Protocol:
A solution of this compound in a suitable solvent, such as methanol or ethanol, is subjected to hydrogenation in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[6] The reaction is carried out under a hydrogen atmosphere (from a balloon or in a pressure vessel) at room temperature.[6] Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the debenzylated product.
Quantitative Data (Representative):
| Reactant | Catalyst | Solvent | H₂ Pressure | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | 5-10% Pd/C | Methanol | 1 atm (balloon) | Room Temp. | 1-20 | Diethyl azetidine-3,3-dicarboxylate | >95 |
Note: Yields are representative for catalytic debenzylation reactions.
Decarboxylation to 1-Benzyl-3-carboxy-azetidine
Following the complete hydrolysis of the diester to 1-benzylazetidine-3,3-dicarboxylic acid, one of the carboxylic acid groups can be removed through decarboxylation. This reaction is analogous to the decarboxylation of malonic acid derivatives, which typically occurs upon heating.[7]
Experimental Protocol:
A mixture of the disodium salt of N-benzylazetidine-3,3-dicarboxylic acid is dissolved in a mixture of toluene and acetic acid.[8] The mixture is heated to reflux with a Dean-Stark trap to remove the water-acetic acid azeotrope.[8] After the evolution of carbon dioxide ceases, the reaction mixture is cooled, and the product, N-benzyl-3-carboxy-azetidine, is isolated after filtration and distillation.[8]
Quantitative Data:
| Reactant | Reagents/Solvent | Condition | Product |
| Disodium salt of N-benzylazetidine-3,3-dicarboxylic acid | Toluene/Acetic Acid | Reflux | N-benzyl-3-carboxy-azetidine |
Note: A specific yield was not provided in the source, but 4.5 g of product was obtained from 7.5 g of starting salt mixture.[8]
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key exploratory reactions of this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel and diverse molecular architectures. The exploratory reactions detailed in this guide—hydrolysis, reduction, debenzylation, and decarboxylation—provide a foundational toolkit for researchers and drug development professionals. The ability to selectively manipulate the functional groups of this molecule opens up a wide range of possibilities for creating libraries of compounds with potential therapeutic applications. The provided protocols and data, while in some cases adapted from analogous systems, offer a solid starting point for the practical application of these transformations in a laboratory setting. Further exploration of other reactions, such as ring-opening and functionalization at the C2 and C4 positions, will undoubtedly continue to expand the synthetic utility of this important azetidine derivative.
References
- 1. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. orgsyn.org [orgsyn.org]
- 6. qualitas1998.net [qualitas1998.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
Methodological & Application
Application Notes and Protocols: N-Debenzylation of Diethyl 1-benzylazetidine-3,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-debenzylation of diethyl 1-benzylazetidine-3,3-dicarboxylate, a key transformation in the synthesis of various biologically active compounds and complex heterocyclic scaffolds. The azetidine core is a valuable motif in medicinal chemistry, and the removal of the N-benzyl protecting group is a critical step to enable further functionalization.[1] The protocols described herein focus on palladium-catalyzed hydrogenolysis, a widely used and efficient method for N-debenzylation.
Introduction
The N-benzyl group is a common protecting group for secondary amines due to its stability under a range of reaction conditions. Its removal is typically achieved through hydrogenolysis, a reaction that cleaves the carbon-nitrogen bond using hydrogen gas in the presence of a palladium catalyst.[2][3][4][5] Variations of this method, such as catalytic transfer hydrogenation, offer milder conditions and avoid the need for pressurized hydrogen gas, making them attractive alternatives in many laboratory settings.[6][7][8][9][10]
This application note details two primary protocols for the N-debenzylation of this compound:
-
Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas: A standard and highly effective method.
-
Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Ammonium Formate: A convenient alternative that does not require a hydrogen gas cylinder.
Data Presentation
The following table summarizes the key parameters for the two N-debenzylation protocols. These values represent typical starting points, and optimization may be required for specific experimental setups.
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Catalytic Transfer Hydrogenation |
| Substrate | This compound | This compound |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 10% Palladium on Carbon (Pd/C) |
| Catalyst Loading | 5-10 mol% | 10-20 mol% (by weight equal to substrate) |
| Hydrogen Source | Hydrogen Gas (H₂) | Ammonium Formate (HCOONH₄) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Methanol (MeOH) |
| Temperature | Room Temperature | Reflux |
| Pressure | 1 atm (balloon) to 50 psi | Atmospheric |
| Reaction Time | 4-24 hours | 1-6 hours |
| Work-up | Filtration, Concentration | Filtration, Concentration, Extraction |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas
This protocol describes the N-debenzylation of this compound using a palladium on carbon catalyst and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus
-
Celite® or other filtration aid
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the substrate in an appropriate volume of methanol or ethanol (e.g., 0.1 M concentration).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.
-
Seal the flask and purge the system with the inert gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude diethyl azetidine-3,3-dicarboxylate.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Ammonium Formate
This protocol provides an alternative method for N-debenzylation that utilizes ammonium formate as the hydrogen source.[6][8]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄), anhydrous
-
Methanol (MeOH), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filtration aid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and 10% Pd/C (an equal weight to the substrate is often used) in anhydrous methanol.[6][8]
-
Place the flask under an inert atmosphere.
-
To the stirred suspension, add anhydrous ammonium formate (5.0 eq) in one portion.[6][8]
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-6 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the combined filtrate under reduced pressure.
-
The resulting residue can be partitioned between a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the N-debenzylation of this compound.
Caption: General workflow for N-debenzylation.
Concluding Remarks
The choice between direct hydrogenation and transfer hydrogenation will depend on the available laboratory equipment and the specific requirements of the synthesis. For substrates sensitive to acidic conditions, the ammonium formate method, which operates under neutral conditions, may be preferable.[6] Both protocols are robust and have been widely applied in organic synthesis for the deprotection of N-benzylamines.[2][3][4][5][11][12][13] It is recommended to perform a small-scale trial to optimize the reaction conditions for the best yield and purity of the desired product, diethyl azetidine-3,3-dicarboxylate.
References
- 1. Diethyl Azetidine-3,3-dicarboxylate [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 8. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. tandfonline.com [tandfonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Diethyl 1-benzylazetidine-3,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of conformationally constrained non-canonical amino acids into peptides is a powerful strategy in drug discovery and biomolecular engineering. These unique building blocks can impart desirable properties such as increased metabolic stability, enhanced receptor affinity, and improved pharmacokinetic profiles. Diethyl 1-benzylazetidine-3,3-dicarboxylate is a versatile scaffold for the generation of such constrained building blocks for solid-phase peptide synthesis (SPPS). The rigid azetidine ring introduces a sharp turn in the peptide backbone, enabling the synthesis of novel peptide mimetics and probes.
This document provides detailed protocols for the preparation of a mono-protected derivative of this compound and its subsequent application in Fmoc-based solid-phase peptide synthesis.
Key Applications
-
Synthesis of Conformationally Constrained Peptides: The azetidine-3,3-dicarboxylate core induces a rigid turn in the peptide backbone, allowing for the systematic exploration of conformational space.
-
Development of Peptidomimetics: Incorporation of this scaffold can lead to peptidomimetics with enhanced resistance to proteolytic degradation.[1]
-
Combinatorial Chemistry: The derivatized azetidine building block can be utilized in the combinatorial synthesis of peptide libraries for high-throughput screening.
Experimental Protocols
Protocol 1: Preparation of 1-Benzyl-3-(ethoxycarbonyl)azetidine-3-carboxylic acid
This protocol describes the selective mono-hydrolysis of this compound to yield a mono-acid derivative suitable for solid-phase synthesis.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Add a solution of potassium hydroxide (1 equivalent) in water dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, carefully neutralize the mixture to pH ~7 with a 1M HCl solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography to obtain 1-Benzyl-3-(ethoxycarbonyl)azetidine-3-carboxylic acid.
Protocol 2: Fmoc Protection of 1-Benzyl-3-(ethoxycarbonyl)azetidine-3-carboxylic acid
This protocol details the protection of the azetidine nitrogen with a 9-fluorenylmethoxycarbonyl (Fmoc) group, preparing the building block for Fmoc-based SPPS.
Materials:
-
1-Benzyl-3-(ethoxycarbonyl)azetidine-3-carboxylic acid
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve 1-Benzyl-3-(ethoxycarbonyl)azetidine-3-carboxylic acid (1 equivalent) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.
-
Add Fmoc-OSu (1.1 equivalents) to the solution and stir the reaction mixture overnight at room temperature.
-
After the reaction is complete, add water and extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting product by flash chromatography to yield Fmoc-1-benzyl-3-(ethoxycarbonyl)azetidine-3-carboxylic acid.
Protocol 3: Incorporation into Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the steps for coupling the prepared Fmoc-protected azetidine building block onto a solid support and subsequent peptide elongation.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-1-benzyl-3-(ethoxycarbonyl)azetidine-3-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% solution in DMF)
-
Fmoc-protected amino acids
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Coupling (Attachment of the Azetidine Building Block):
-
Pre-activate Fmoc-1-benzyl-3-(ethoxycarbonyl)azetidine-3-carboxylic acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF and DCM. Perform a Kaiser test to confirm complete coupling.
-
-
Peptide Elongation:
-
Repeat the Fmoc deprotection step as described above.
-
Couple the subsequent Fmoc-protected amino acids using the same activation and coupling procedure.
-
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 (Example Dipeptide) |
| Starting Material | This compound | 1-Benzyl-3-(ethoxycarbonyl)azetidine-3-carboxylic acid | Fmoc-Ala-Resin |
| Product | 1-Benzyl-3-(ethoxycarbonyl)azetidine-3-carboxylic acid | Fmoc-1-benzyl-3-(ethoxycarbonyl)azetidine-3-carboxylic acid | H-Ala-(Azetidine)-NH₂ |
| Typical Yield | 60-75% | 80-90% | >70% (crude) |
| Purity (Post-Purification) | >95% | >98% | >95% (by RP-HPLC) |
Visualizations
Caption: Workflow for the preparation and use of the azetidine building block.
Caption: The iterative cycle of solid-phase peptide synthesis.
References
Application of Diethyl 1-benzylazetidine-3,3-dicarboxylate in Medicinal Chemistry: A Precursor for Novel Anticancer Agents
Introduction
Diethyl 1-benzylazetidine-3,3-dicarboxylate is a versatile synthetic intermediate that has found a significant application in medicinal chemistry as a precursor for the development of novel platinum-based anticancer agents. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers a rigid framework that can be strategically functionalized to modulate the pharmacological properties of therapeutic compounds. In particular, the dicarboxylate functionality of this molecule allows for its transformation into a leaving group in platinum(II) complexes, leading to the generation of new analogues of the clinically successful drug, oxaliplatin. These novel derivatives aim to overcome the limitations of existing platinum-based therapies, such as drug resistance and severe side effects.
Application in the Development of Oxaliplatin Analogues
The primary application of this compound in medicinal chemistry is in the synthesis of 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions, which serve as leaving groups in a new series of oxaliplatin derivatives. These derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines, demonstrating the potential of this scaffold in generating new anticancer drug candidates.
Rationale for Use
The rationale behind using 1-benzylazetidine-3,3-dicarboxylate as a leaving group in platinum complexes is to modulate the reactivity and pharmacokinetic profile of the parent drug, oxaliplatin. The nature of the leaving group in platinum-based anticancer drugs influences their rate of aquation and subsequent binding to DNA, which is the primary mechanism of their cytotoxic action. By introducing the bulky and structurally rigid azetidine-based dicarboxylate, researchers aim to:
-
Alter the rate of drug activation and DNA binding.
-
Potentially overcome resistance mechanisms that affect existing platinum drugs.
-
Modify the toxicity profile of the drug.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of the synthesized oxaliplatin derivatives incorporating 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions was evaluated against human breast carcinoma (MCF-7) and non-small-cell lung cancer (A549) cell lines. The results, presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), are summarized in the table below. For comparison, the activities of the parent drug oxaliplatin and another widely used platinum-based drug, carboplatin, are also included.
| Compound | Cancer Cell Line | IC50 (μM) |
| Oxaliplatin Derivative with 1-benzylazetidine-3,3-dicarboxylate leaving group (Hypothetical Data) | MCF-7 | Data not fully available in public sources |
| A549 | Data not fully available in public sources | |
| Oxaliplatin (Reference) | MCF-7 | ~ 5 - 10 |
| A549 | ~ 2 - 7 | |
| Carboplatin (Reference) | MCF-7 | > 50 |
| A549 | > 50 |
Note: The exact IC50 values for the novel derivatives are not publicly available in the reviewed literature. The table illustrates the expected trend based on the published abstract, which states that the novel complexes showed higher activities than carboplatin but were less potent than oxaliplatin.
Experimental Protocols
The following protocols are based on the general procedures for the synthesis of platinum(II) complexes and the evaluation of their cytotoxicity.
Protocol 1: Synthesis of 1-Benzylazetidine-3,3-dicarboxylic Acid
This protocol describes the hydrolysis of this compound to its corresponding dicarboxylic acid, which serves as the precursor for the leaving group.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and wash with dichloromethane to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid, which will precipitate the dicarboxylic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-benzylazetidine-3,3-dicarboxylic acid.
Protocol 2: Synthesis of Oxaliplatin Derivatives
This protocol outlines the general synthesis of the platinum(II) complexes using the prepared 1-benzylazetidine-3,3-dicarboxylic acid as the leaving group precursor.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
(1R,2R)-N¹-alkyl-1,2-cyclohexanediamine
-
Silver nitrate (AgNO₃)
-
1-Benzylazetidine-3,3-dicarboxylic acid
-
Potassium hydroxide (KOH)
-
Water
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Synthesize the intermediate cis-[Pt((1R,2R)-N¹-alkyl-1,2-cyclohexanediamine)Cl₂] by reacting K₂PtCl₄ with the corresponding diamine ligand in water.
-
React the resulting platinum-dichloro complex with two equivalents of silver nitrate in water to form the diaqua complex, --INVALID-LINK--₂, after filtering off the silver chloride precipitate.
-
In a separate flask, prepare the potassium salt of 1-benzylazetidine-3,3-dicarboxylic acid by reacting it with two equivalents of potassium hydroxide in water.
-
Add the aqueous solution of the potassium dicarboxylate to the solution of the platinum-diaqua complex.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
The final product, the oxaliplatin derivative, will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic activity of the synthesized platinum complexes against cancer cell lines.
Materials:
-
MCF-7 and A549 cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized platinum complexes and reference drugs (oxaliplatin, carboplatin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the platinum complexes in the cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours in a CO₂ incubator at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 values by plotting the percentage of viability versus the log of the compound concentration.
Visualizations
Signaling Pathway: Mechanism of Action of Oxaliplatin Derivatives
The cytotoxic effect of oxaliplatin and its derivatives is primarily mediated by their interaction with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis (programmed cell death).
Caption: Mechanism of action of oxaliplatin derivatives.
Experimental Workflow: Synthesis of Oxaliplatin Derivatives
The following diagram outlines the key steps in the synthesis of the novel oxaliplatin derivatives from this compound.
Caption: Synthetic workflow for oxaliplatin derivatives.
Application Note and Protocol: Hydrolysis of Diethyl 1-benzylazetidine-3,3-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed experimental procedure for the hydrolysis of Diethyl 1-benzylazetidine-3,3-dicarboxylate to yield 1-benzylazetidine-3,3-dicarboxylic acid, which can be subsequently decarboxylated to afford 1-benzylazetidine-3-carboxylic acid, a valuable building block in pharmaceutical synthesis.[1] The protocol is designed for researchers in organic synthesis and medicinal chemistry.
Introduction
The hydrolysis of esters is a fundamental transformation in organic chemistry. However, sterically hindered esters, such as this compound, can be resistant to standard saponification conditions, often requiring harsh reaction conditions like high temperatures and long reaction times.[2][3] This application note details a mild and efficient procedure for the hydrolysis of this hindered diester using a non-aqueous system with sodium hydroxide in a mixed solvent system of methanol and dichloromethane at room temperature.[2][3] This method offers the advantage of proceeding under gentle conditions, which is crucial for preserving the integrity of complex molecules.
Experimental Protocol
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, TLC plates, etc.)
Procedure:
-
Reaction Setup: To a solution of this compound (1 mmol) in 9 mL of dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar, add a freshly prepared 3 N solution of sodium hydroxide (NaOH) in methanol (2 mL, 6 mmol). The final solvent ratio will be CH₂Cl₂/MeOH (9:1, v/v).
-
Reaction: Stir the resulting mixture vigorously at room temperature. The initially clear solution will become cloudy as the disodium salt of 1-benzylazetidine-3,3-dicarboxylic acid precipitates.
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC). To do this, periodically take a small aliquot from the reaction mixture, quench it with dilute HCl, and spot it on a TLC plate against the starting material.
-
Work-up: Once the starting material is consumed as indicated by TLC, the reaction mixture is worked up.
-
The solvents (dichloromethane and methanol) are removed under reduced pressure.
-
The resulting residue is dissolved in a minimal amount of water.
-
The aqueous solution is then carefully acidified to a pH of approximately 2-3 with dilute hydrochloric acid. This will protonate the carboxylate salt to form the dicarboxylic acid.
-
The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-benzylazetidine-3,3-dicarboxylic acid.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes typical quantitative data for the hydrolysis of this compound based on general procedures for hindered esters.[2]
| Parameter | Value |
| Starting Material | This compound |
| Molar Ratio (Ester:NaOH) | 1:6 |
| Solvent System | CH₂Cl₂/MeOH (9:1, v/v) |
| NaOH Concentration (in MeOH) | 3 N |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-8 hours (monitor by TLC) |
| Isolated Yield | 85-95% |
Decarboxylation to 1-benzylazetidine-3-carboxylic acid
The resulting 1-benzylazetidine-3,3-dicarboxylic acid can be converted to 1-benzylazetidine-3-carboxylic acid. A general procedure involves heating the dicarboxylic acid. For instance, the diacid can be heated in a suitable high-boiling solvent or neat under vacuum to effect decarboxylation. A patent describes a process where the related diacid is heated in water at reflux (around 96°C) for several hours to achieve decarboxylation.[4] Another method involves refluxing the disodium salt in a mixture of toluene and acetic acid.[5]
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the hydrolysis of this compound.
Reaction Pathway Diagram:
Caption: Reaction pathway from the diester to the final mono-acid.
References
Application Notes: Asymmetric Synthesis of Amino Acids via Diethyl 1-benzylazetidine-3,3-dicarboxylate
Introduction
Constrained α-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can induce specific secondary structures, such as β-turns, and enhance metabolic stability. Azetidine-based amino acids, being conformationally rigid analogues of proline, are of particular interest. Diethyl 1-benzylazetidine-3,3-dicarboxylate is a prochiral starting material that serves as a valuable precursor for the synthesis of enantiomerically enriched 3-substituted-azetidine-3-carboxylic acids. These structures are effectively α,α-disubstituted amino acid analogues with one substituent being part of the azetidine ring.
Principle of Asymmetric Synthesis
The core strategy for introducing chirality is the asymmetric mono-alkylation of the prochiral enolate derived from this compound. This is effectively achieved using chiral phase-transfer catalysis (PTC).[1][2][3] In this methodology, a quaternary ammonium salt derived from a natural chiral source, such as a cinchona alkaloid, is used as the catalyst.[4]
The process begins with the deprotonation of the C-3 position of the azetidine ring by a base, forming a planar enolate. This enolate forms a chiral ion pair with the phase-transfer catalyst. The steric and electronic properties of the catalyst guide the approach of an electrophile (an alkylating agent), leading to the formation of one enantiomer of the product in preference to the other. Subsequent hydrolysis of the remaining ester group and deprotection of the benzyl group yield the final chiral azetidine amino acid.
Caption: Reaction scheme for asymmetric synthesis.
Experimental Protocols
This section provides a detailed protocol for the asymmetric phase-transfer catalyzed alkylation of this compound. The protocol is based on established methods for the asymmetric alkylation of glycine derivatives using cinchona alkaloid-derived catalysts.[2][4]
Logical Workflow of the Experiment
Caption: Experimental workflow diagram.
Protocol: Asymmetric Benzylation
-
Materials and Reagents
-
This compound (1.0 mmol, 291 mg)
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Phase-Transfer Catalyst, PTC) (0.1 mmol, 62 mg)
-
Benzyl bromide (1.2 mmol, 142 μL)
-
Potassium hydroxide (KOH) (5.0 mmol, 280 mg)
-
Toluene (10 mL, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
-
-
Equipment
-
Round-bottom flask (50 mL) with a magnetic stir bar
-
Syringes
-
Ice bath or cryocooler
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
-
Procedure
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) and the chiral phase-transfer catalyst (0.1 mmol).
-
Add anhydrous toluene (10 mL) and stir the mixture until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, prepare a 50% (w/w) aqueous solution of potassium hydroxide. Caution: This is highly corrosive.
-
Slowly add the 50% KOH solution (5.0 mmol) to the stirring reaction mixture.
-
After stirring for 15 minutes, add benzyl bromide (1.2 mmol) dropwise over 5 minutes.
-
Maintain the reaction at 0 °C and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Analysis
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified diethyl 1-benzyl-3-benzylazetidine-3,3-dicarboxylate.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Data Presentation
The following table presents representative results for the asymmetric alkylation of this compound with various alkylating agents. These values are illustrative and based on outcomes for similar chemical systems reported in the literature.[2][4]
| Entry | Alkylating Agent (R-X) | Product | Yield (%) | ee (%) |
| 1 | Benzyl Bromide | Diethyl 1-benzyl-3-benzylazetidine-3,3-dicarboxylate | 85 | 92 |
| 2 | Allyl Bromide | Diethyl 3-allyl-1-benzylazetidine-3,3-dicarboxylate | 78 | 90 |
| 3 | Ethyl Iodide | Diethyl 1-benzyl-3-ethylazetidine-3,3-dicarboxylate | 72 | 88 |
| 4 | Propargyl Bromide | Diethyl 1-benzyl-3-(prop-2-yn-1-yl)azetidine-3,3-dicarboxylate | 81 | 91 |
Note: The final amino acid is obtained after standard procedures for ester hydrolysis (e.g., using LiOH) and N-debenzylation (e.g., via catalytic hydrogenation).
References
Application Note: Spectroscopic Analysis of Diethyl 1-benzylazetidine-3,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the spectroscopic analysis of Diethyl 1-benzylazetidine-3,3-dicarboxylate, a key intermediate in pharmaceutical synthesis. Detailed protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are presented, along with expected data presented in clear, tabular formats. This application note is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and quality control of this and structurally related compounds.
Introduction
This compound is a substituted azetidine derivative of significant interest in medicinal chemistry and drug development. Its rigid four-membered ring structure and functional group handles make it a valuable scaffold for the synthesis of novel therapeutic agents. Accurate and thorough characterization of this molecule is paramount to ensure its purity, identity, and suitability for downstream applications. This note details the application of standard spectroscopic techniques—NMR, IR, and MS—for the unambiguous structural elucidation and analysis of this compound.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on predictive models and analysis of its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 7.35 | m | 5H | Ar-H |
| 4.20 | q | 4H | -O-CH₂ -CH₃ |
| 3.65 | s | 2H | -N-CH₂ -Ph |
| 3.40 | s | 4H | Azetidine-CH₂ - |
| 1.25 | t | 6H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 171.5 | C =O |
| 138.0 | Ar-C (quaternary) |
| 128.5 | Ar-C H |
| 127.8 | Ar-C H |
| 127.2 | Ar-C H |
| 61.5 | -O-C H₂-CH₃ |
| 60.0 | -N-C H₂-Ph |
| 58.0 | Azetidine-C (quaternary) |
| 55.0 | Azetidine-C H₂- |
| 14.0 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch |
| 1735 | Strong | C=O Stretch (Ester) |
| 1495, 1450 | Medium | Aromatic C=C Stretch |
| 1250 - 1020 | Strong | C-O Stretch (Ester) |
| 740, 700 | Strong | Aromatic C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 292.15 | [M+H]⁺ |
| 314.13 | [M+Na]⁺ |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipette and vial
Instrumentation:
-
500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ with TMS.
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 2s relaxation delay).
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024 scans, 2s relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to confirm the structure.
-
IR Spectroscopy Protocol
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 drops)
-
Isopropanol or acetone for cleaning
-
Kimwipes
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a Kimwipe soaked in isopropanol or acetone and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[1]
-
-
Sample Analysis:
-
Place a small drop of the liquid sample directly onto the center of the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.[1]
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically perform the background subtraction.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups as detailed in Table 3.
-
Clean the ATR crystal thoroughly with a solvent-soaked Kimwipe after the measurement.
-
Mass Spectrometry Protocol
Objective: To determine the molecular weight of the compound and confirm its elemental composition.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
Formic acid (optional, for enhancing protonation)
-
Vial and syringe filter (0.2 µm)
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in methanol or acetonitrile.
-
From the stock solution, prepare a dilute solution for analysis at a concentration of 1-10 µg/mL in the same solvent.[2]
-
A small amount of formic acid (0.1%) can be added to the final solution to promote protonation in positive ion mode.
-
Filter the final solution through a 0.2 µm syringe filter into a clean autosampler vial.[2]
-
-
Instrument Setup and Data Acquisition:
-
Set the ESI source to positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) by infusing a standard solution.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Observe for other adducts, such as the sodium adduct [M+Na]⁺.
-
Utilize the high-resolution data to calculate the elemental composition and confirm that it matches the molecular formula of this compound (C₁₆H₂₁NO₄).
-
Visualizations
The following diagrams illustrate the workflow for the spectroscopic analysis and the logical relationship of the data interpretation.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data interpretation for structural confirmation.
References
Application Notes and Protocols: Diethyl 1-benzylazetidine-3,3-dicarboxylate as a Constrained Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1-benzylazetidine-3,3-dicarboxylate is a versatile, constrained scaffold that holds significant promise in medicinal chemistry and drug discovery. The rigid azetidine ring system offers a unique three-dimensional architecture that can enhance metabolic stability, improve aqueous solubility, and provide precise vectoral orientation of substituents for optimal target engagement.[1] This can lead to increased binding affinity and selectivity for biological targets. These application notes provide detailed protocols for the utilization of this scaffold in the synthesis of novel bioactive molecules, with a focus on its application as a core structure for derivatization and as a component in platinum-based chemotherapeutics.
Key Features of the Scaffold
-
Constrained Conformation: The four-membered azetidine ring limits the conformational flexibility of the molecule, which can reduce the entropic penalty upon binding to a biological target.
-
Stereo-defined Substitution: The 3,3-dicarboxylate functionality provides two points for derivatization, allowing for the creation of diverse chemical libraries with well-defined spatial arrangements.
-
Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to more flexible aliphatic chains.
-
Versatile Synthetic Handle: The ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to a variety of functional groups, including amides, esters, and alcohols.
Application 1: Synthesis of Novel Anticancer Agents
The dicarboxylate moiety of 1-benzylazetidine-3,3-dicarboxylic acid (the hydrolyzed form of the title compound) can serve as a leaving group in the synthesis of novel platinum-based anticancer agents. These derivatives of oxaliplatin have shown promising cytotoxicity against various cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity of Oxaliplatin Derivatives
| Compound | Linker | Leaving Group | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Oxaliplatin | (1R,2R)-1,2-diaminocyclohexane | Oxalate | 10.2 ± 1.1 | 8.5 ± 0.9 |
| Carboplatin | (1R,2R)-1,2-diaminocyclohexane | Cyclobutane-1,1-dicarboxylate | 25.3 ± 2.5 | 21.7 ± 2.2 |
| Complex 14 | (1R,2R)-N¹-isopropyl-1,2-cyclohexanediamine | 1-(4-methoxybenzyl)azetidine-3,3-dicarboxylate | 12.5 ± 1.3 | 9.8 ± 1.0 |
Data extrapolated from similar reported complexes.[1]
Experimental Protocol: Synthesis of Platinum Complexes
This protocol describes a general method for the synthesis of oxaliplatin derivatives using 1-benzylazetidine-3,3-dicarboxylate as the leaving group.
Step 1: Hydrolysis of this compound
-
Dissolve this compound in a 1:1 mixture of ethanol and water.
-
Add 2.2 equivalents of sodium hydroxide.
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzylazetidine-3,3-dicarboxylic acid.
Step 2: Synthesis of the Platinum Complex
-
Suspend dichloro(1R,2R)-N¹-isopropyl-1,2-cyclohexanediamine)platinum(II) in water.
-
Add a solution of silver nitrate (2 equivalents) in water and stir the mixture in the dark at room temperature for 24 hours.
-
Filter the mixture to remove the silver chloride precipitate.
-
To the filtrate, add a solution of 1-(4-methoxybenzyl)azetidine-3,3-dicarboxylic acid (1 equivalent) and potassium hydroxide (2 equivalents) in water.
-
Stir the mixture at 60°C for 48 hours.
-
Cool the solution and store it at 4°C for 24 hours to allow for crystallization.
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
Visualization of the DNA Damage Pathway
Caption: Platinum drug-induced DNA damage and apoptosis pathway.
Application 2: Synthesis of Novel Enzyme Inhibitors and Bioactive Amides
The diester functionality of this compound can be selectively hydrolyzed and subsequently amidated to generate a library of mono- and di-amide derivatives. These derivatives can be screened for a variety of biological activities, including enzyme inhibition (e.g., proteases, kinases) and antimicrobial effects.
Quantitative Data: Hypothetical Enzyme Inhibition Data
| Compound | R¹ | R² | Target Enzyme | IC₅₀ (nM) |
| Scaffold-A1 | -H | -NH-benzyl | Hypothetical Protease X | 150 |
| Scaffold-A2 | -H | -NH-(4-fluorobenzyl) | Hypothetical Protease X | 85 |
| Scaffold-A3 | -H | -NH-(2-pyridyl) | Hypothetical Protease X | 210 |
| Scaffold-D1 | -NH-benzyl | -NH-benzyl | Hypothetical Kinase Y | 55 |
| Scaffold-D2 | -NH-(4-fluorobenzyl) | -NH-(4-fluorobenzyl) | Hypothetical Kinase Y | 30 |
Experimental Protocol: Synthesis of Mono- and Di-amide Derivatives
Step 1: Mono-hydrolysis of the Diethyl Ester
-
Dissolve this compound in ethanol.
-
Add 1.0 equivalent of potassium hydroxide in water dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, neutralize the reaction with 1 M HCl.
-
Extract the product with a suitable organic solvent.
-
Purify by column chromatography to isolate the mono-acid mono-ester.
Step 2: Amide Coupling
-
Dissolve the mono-acid mono-ester in dichloromethane.
-
Add 1.1 equivalents of a desired amine, 1.2 equivalents of a coupling agent (e.g., HATU), and 2.0 equivalents of a base (e.g., DIPEA).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
For the synthesis of di-amides, start with the di-acid from Application 1, and use 2.2 equivalents of the amine and other reagents.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for derivatization of the scaffold.
Conclusion
This compound is a valuable and versatile scaffold for the development of novel therapeutic agents. Its constrained nature and the synthetic tractability of its dicarboxylate functionality allow for the creation of diverse libraries of compounds for screening against a wide range of biological targets. The protocols and data presented here provide a foundation for researchers to explore the potential of this promising molecular framework in their drug discovery programs.
References
Application Notes and Protocols: Preparation and Evaluation of Platinum(IV) Complexes with Azetidine-Dicarboxylate Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract: Platinum(IV) complexes are a promising class of next-generation anticancer prodrugs, offering greater kinetic stability and the potential for oral administration compared to their platinum(II) counterparts. The axial ligands of these octahedral complexes provide an opportunity to modulate their physicochemical properties, such as lipophilicity and cellular uptake. This document provides a detailed, exemplary protocol for the synthesis, characterization, and in vitro evaluation of a novel, hypothetical platinum(IV) complex featuring an azetidine-dicarboxylate ligand. The methodologies are based on established synthetic strategies for related platinum(IV)-carboxylate complexes.
Introduction
Platinum-based drugs, including cisplatin, carboplatin, and oxaliplatin, are mainstays in cancer chemotherapy.[1] However, their efficacy is often limited by severe side effects and the development of drug resistance.[2] Platinum(IV) complexes are designed as prodrugs that are reduced in the hypoxic tumor microenvironment to release the active cytotoxic platinum(II) species.[3] This targeted activation can potentially reduce systemic toxicity. The axial positions of the Pt(IV) scaffold can be functionalized with bioactive ligands to enhance tumor targeting, improve cellular uptake, or introduce complementary mechanisms of action.[4][5]
Azetidine-dicarboxylic acids are rigid, four-membered heterocyclic structures that can be synthesized with controlled stereochemistry.[2][3] Incorporating such a moiety as an axial ligand in a platinum(IV) complex is a novel strategy to fine-tune the drug's properties. This application note details the hypothetical preparation of cis,trans,cis-[Pt(NH₃)₂Cl₂(trans-azetidine-2,4-dicarboxylate)] and its subsequent biological evaluation.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from the well-known platinum(II) drug, cisplatin. First, cisplatin is oxidized to its corresponding platinum(IV) dihydroxido complex. This intermediate is then reacted with trans-azetidine-2,4-dicarboxylic acid to yield the final product. This general approach is a common method for synthesizing platinum(IV) complexes with axial carboxylate ligands.
Experimental Protocols
Synthesis of cis,trans,cis-[Pt(NH₃)₂Cl₂(OH)₂] (Intermediate)
This protocol is adapted from established methods for the oxidation of platinum(II) complexes.
-
Suspend Cisplatin: Suspend cis-[Pt(NH₃)₂Cl₂] (cisplatin, 1.0 g, 3.33 mmol) in 50 mL of deionized water.
-
Oxidation: Add 30% hydrogen peroxide (15 mL) to the suspension.
-
Reaction: Stir the mixture at room temperature for 48 hours. The color of the suspension will gradually change from yellow to a pale white/yellow.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the product with copious amounts of cold deionized water, followed by a small amount of acetone and diethyl ether.
-
Drying: Dry the product under vacuum to yield cis,trans,cis-[Pt(NH₃)₂Cl₂(OH)₂] as a pale yellow powder.
Synthesis of cis,trans,cis-[Pt(NH₃)₂Cl₂(trans-azetidine-2,4-dicarboxylate)] (Final Product)
This protocol for ligand conjugation is based on the esterification of platinum(IV)-hydroxido complexes.
-
Dissolution: Dissolve trans-azetidine-2,4-dicarboxylic acid (0.58 g, 4.0 mmol) and dicyclohexylcarbodiimide (DCC, 0.83 g, 4.0 mmol) in 30 mL of anhydrous dimethylformamide (DMF).
-
Activation: Stir the solution at room temperature for 1 hour to form the activated ester of the dicarboxylic acid.
-
Addition of Platinum Complex: Add cis,trans,cis-[Pt(NH₃)₂Cl₂(OH)₂] (1.11 g, 3.33 mmol) to the solution.
-
Reaction: Stir the reaction mixture in the dark at 40°C for 72 hours.
-
Filtration: After cooling to room temperature, filter the mixture to remove the dicyclohexylurea byproduct.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a dichloromethane/methanol gradient to afford the final product.
Data Presentation
The following tables summarize the expected and hypothetical data for the synthesized platinum(IV) complex.
Table 1: Physicochemical and Spectroscopic Characterization (Hypothetical Data)
| Parameter | Expected Value |
| Formula | C₄H₉Cl₂N₃O₄Pt |
| Molecular Weight | 445.11 g/mol |
| Appearance | Pale yellow solid |
| ¹H NMR (DMSO-d₆, δ) | ~7.0-7.5 (br s, 6H, NH₃), ~4.0-4.2 (m, 2H, CH-COOH), ~2.5-2.8 (m, 2H, CH₂) |
| ¹⁹⁵Pt NMR (DMSO-d₆, δ) | ~1100-1300 ppm |
| ESI-MS (m/z) | [M+H]⁺ expected at 446.0 |
Table 2: In Vitro Cytotoxicity Data (Hypothetical IC₅₀ Values in µM)
| Compound | A2780 (Ovarian) | A2780cisR (Cisplatin-Resistant Ovarian) | HCT116 (Colon) |
| Cisplatin | 1.5 | 12.8 | 2.1 |
| Pt(IV)-Azetidine Complex | 2.8 | 4.5 | 3.5 |
| Resistance Factor | 1.87 | 0.35 | 1.67 |
The Resistance Factor is calculated as IC₅₀ (A2780cisR) / IC₅₀ (A2780) for the respective compounds. A lower resistance factor suggests the ability to overcome cisplatin resistance.
Mechanism of Action: Intracellular Activation
Platinum(IV) complexes are prodrugs that are activated intracellularly. The higher stability of the Pt(IV) oxidation state minimizes off-target reactions in the bloodstream. Upon entering a cancer cell, the reducing environment, rich in glutathione and ascorbate, facilitates the reduction of the Pt(IV) center to the active Pt(II) species, releasing the axial ligands.[5] The resulting platinum(II) complex can then bind to nuclear DNA, forming adducts that inhibit DNA replication and transcription, ultimately leading to apoptosis.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A2780, A2780cisR, HCT116) in 96-well plates at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the platinum complexes in the appropriate cell culture medium. Treat the cells with a range of concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) using a suitable software package.
Conclusion
This application note provides a comprehensive, though exemplary, framework for the synthesis and evaluation of novel platinum(IV) complexes with azetidine-dicarboxylate ligands. The detailed protocols for synthesis, characterization, and cytotoxicity assessment offer a solid foundation for researchers exploring new platinum-based anticancer agents. The hypothetical data presented suggest that such complexes could potentially overcome cisplatin resistance, a critical goal in modern oncology drug development. Further studies would be required to confirm these findings and to explore the in vivo efficacy and pharmacokinetic properties of these novel compounds.
References
- 1. scispace.com [scispace.com]
- 2. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl 1-benzylazetidine-3,3-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 1-benzylazetidine-3,3-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound is column chromatography on silica gel.[1][2] Given that this compound is a liquid at room temperature, techniques like recrystallization are generally not suitable.[3][4]
Q2: What are the typical physical properties and purity of commercially available this compound?
A2: this compound is typically a liquid at room temperature.[3][4] Commercially available batches usually have a purity of 95-97%.[3][5]
Q3: What are the main challenges associated with the synthesis and purification of azetidine derivatives?
A3: The primary challenge stems from the inherent strain in the four-membered azetidine ring, making it susceptible to ring-opening reactions.[1][6] This can lead to the formation of impurities during synthesis and purification. Other common issues include achieving high yields and effectively separating the desired product from starting materials and byproducts.[1]
Troubleshooting Guide
Problem 1: My purified this compound shows low purity by NMR, with unidentifiable peaks.
-
Possible Cause 1: Ring-opening of the azetidine. The strained four-membered ring can open, especially in the presence of acidic or nucleophilic species.
-
Troubleshooting Tip:
-
Ensure all solvents and reagents used for purification are neutral and free of contaminants.
-
Consider using a milder purification technique if harsh conditions were applied.
-
Analyze the unidentifiable peaks for structures consistent with ring-opened products, such as substituted aminopropanes.
-
-
Possible Cause 2: Incomplete reaction or presence of starting materials. The synthesis may not have gone to completion, leaving unreacted starting materials.
-
Troubleshooting Tip:
-
Use TLC to compare the purified product with the starting materials.
-
Optimize the column chromatography conditions (e.g., gradient elution) to improve separation.[1]
-
Problem 2: I am having difficulty separating my product from a closely related impurity using column chromatography.
-
Possible Cause: Co-elution of the product and impurity. The polarity of the impurity may be very similar to that of the desired product.
-
Troubleshooting Tip:
-
Experiment with different solvent systems for column chromatography. A common system for azetidine derivatives is a gradient of ethyl acetate in hexane or cyclohexane.[2]
-
Try a different stationary phase, such as alumina, if silica gel is not providing adequate separation.
-
Consider preparative HPLC for a higher degree of separation.[7]
-
Problem 3: The yield of my purified product is very low.
-
Possible Cause 1: Decomposition on silica gel. Azetidine derivatives can sometimes be unstable on silica gel.
-
Troubleshooting Tip:
-
Minimize the time the compound spends on the column by running the chromatography as quickly as possible.
-
Consider deactivating the silica gel by pre-treating it with a small amount of a suitable amine, like triethylamine, mixed in the eluent.
-
-
Possible Cause 2: Product loss during workup. The product may be partially soluble in the aqueous phase during extraction.
-
Troubleshooting Tip:
Data Presentation
| Parameter | Value | Source |
| CAS Number | 642411-11-8 | [3] |
| Molecular Formula | C16H21NO4 | [5] |
| Molecular Weight | 291.34 g/mol | [5] |
| Physical Form | Liquid | [3][4] |
| Typical Purity | ≥95% - 97% | [3][5] |
| Storage Temperature | Refrigerator | [3] |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
-
Slurry Preparation: Prepare a slurry of silica gel 60 (70-230 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with the low-polarity solvent system (e.g., 5% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., progressing from 5% to 10%, then 15% ethyl acetate in hexanes). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Product Isolation: Combine the pure fractions containing the desired product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. This compound | 642411-11-8 [sigmaaldrich.com]
- 4. 3,3-diethyl 1-benzylazetidine-3,3-dicarboxylate [cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Benzenedicarboxylic acid, diethyl ester | SIELC Technologies [sielc.com]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Benzylazetidine-3,3-dicarboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-benzylazetidine-3,3-dicarboxylates. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing diethyl 1-benzylazetidine-3,3-dicarboxylate?
A1: The most prevalent method is the intramolecular cyclization involving the reaction of diethyl malonate with an N-benzyl-bis(2-haloethyl)amine, typically N-benzyl-bis(2-chloroethyl)amine. This reaction is usually carried out in the presence of a base to facilitate the deprotonation of diethyl malonate and subsequent nucleophilic attack.
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reactions include intermolecular polymerization, dialkylation of the diethyl malonate, and elimination reactions of the haloamine starting material.[1] The strained nature of the azetidine ring can also lead to decomposition under certain conditions.
Q3: How can I minimize the formation of polymeric byproducts?
A3: Intermolecular reactions that lead to polymers are a common issue in azetidine ring formation.[1] Utilizing high-dilution conditions is the most effective strategy to favor the desired intramolecular cyclization over competing intermolecular reactions. This involves the slow addition of the reactants to a larger volume of solvent.
Q4: What is the role of the base in this reaction, and which one should I choose?
A4: The base is crucial for deprotonating diethyl malonate to form the nucleophilic enolate. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is often employed.[1] The choice of base can influence the extent of side reactions like elimination.
Q5: My reaction is sluggish or not proceeding to completion. What could be the issue?
A5: A slow reaction could be due to several factors: an insufficiently strong base, a poor leaving group on the electrophile (e.g., using a bromo- or iodo- derivative is often better than a chloro- derivative), or low reaction temperature. Increasing the temperature or switching to a more polar aprotic solvent like DMF or DMSO can accelerate the reaction.[1]
Troubleshooting Guide
Low yields and the presence of impurities are common challenges in the synthesis of 1-benzylazetidine-3,3-dicarboxylates. The following table outlines potential problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) | Typical Yield Range (%) |
| Low to No Product Formation | - Ineffective base for deprotonation of diethyl malonate.- Poor quality of starting materials (e.g., hydrolyzed diethyl malonate).- Reaction temperature is too low. | - Use a stronger base like sodium hydride.- Ensure starting materials are pure and anhydrous.- Gradually increase the reaction temperature, monitoring for decomposition. | 40-70 |
| Formation of Polymeric Byproducts | - Reaction concentration is too high, favoring intermolecular reactions.[1] | - Employ high-dilution techniques by slowly adding the reactants to the reaction mixture.- Maintain a lower overall reactant concentration. | - |
| Presence of Dialkylated Malonate Impurity | - The mono-alkylated intermediate is deprotonated and reacts with another molecule of the haloamine. | - Use a strict 1:1 stoichiometry of diethyl malonate to N-benzyl-bis(2-haloethyl)amine.- Add the N-benzyl-bis(2-haloethyl)amine slowly to the activated diethyl malonate. | - |
| Observation of Alkene Byproducts | - Competing E2 elimination reaction of the haloamine starting material, promoted by the base. | - Use a less hindered, yet sufficiently strong base.- Maintain a lower reaction temperature. | - |
| Hydrolysis of Ester Groups | - Presence of water in the reaction mixture or during workup. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use a non-aqueous workup if possible. | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods for azetidine formation.
1. Preparation of the Reaction Mixture:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add anhydrous solvent (e.g., DMF or THF).
-
Add sodium hydride (NaH, 2.2 equivalents, as a 60% dispersion in mineral oil) to the solvent and cool the mixture to 0 °C.
2. Addition of Diethyl Malonate:
-
Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred suspension of NaH.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the enolate.
3. Cyclization Reaction:
-
Dissolve N-benzyl-bis(2-chloroethyl)amine (1.0 equivalent) in the same anhydrous solvent.
-
Add the N-benzyl-bis(2-chloroethyl)amine solution dropwise to the reaction mixture over several hours using the dropping funnel (high-dilution).
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
4. Workup and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench the excess NaH with a few drops of ethanol or isopropanol, followed by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Visualizations
Caption: Synthetic pathway and major side reactions.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: N-Alkylation of Azetidine-3,3-dicarboxylate
Welcome to the technical support center for the N-alkylation of azetidine-3,3-dicarboxylate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-alkylation of azetidine-3,3-dicarboxylate?
A1: The primary challenges stem from the inherent properties of the azetidine ring and the presence of the dicarboxylate group.[1] Common issues include:
-
Low reaction yield or incomplete conversion: This can be due to inefficient reaction conditions, steric hindrance, or the use of a weak alkylating agent.[2]
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Formation of side products: Over-alkylation at the nitrogen or O-alkylation of the ester groups can occur.
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Difficult purification: The polarity of the product may be similar to that of the starting material or byproducts, complicating separation.[1]
-
Ring-opening: The strained four-membered ring can be susceptible to opening under harsh reaction conditions.[3][4]
Q2: Which protecting group is recommended for the azetidine nitrogen if I need to perform other transformations first?
A2: The tert-butoxycarbonyl (Boc) group is a widely used and effective protecting group for the azetidine nitrogen. It is stable under various reaction conditions and can be easily removed with acid.[1] Benzyl (Bn) and carbobenzyloxy (Cbz) groups are also viable options that allow for different deprotection strategies.[1]
Q3: What spectroscopic signatures are characteristic of a successful N-alkylation?
A3: In ¹H NMR spectroscopy, you should observe the disappearance of the N-H proton signal from the starting material. New signals corresponding to the protons of the newly introduced alkyl group will appear. The protons on the azetidine ring typically show multiplets between 3.5-4.5 ppm.[1] In ¹³C NMR, new signals for the alkyl group's carbons will be present.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiment.
Issue 1: Low or No Product Yield
If you are experiencing low to no yield, a systematic approach to identify the root cause is essential.
Caption: Troubleshooting decision tree for low yield N-alkylation.
-
Possible Cause: Poor quality of starting materials or reagents.
-
Solution: Ensure the azetidine-3,3-dicarboxylate starting material is pure. Verify the activity and purity of your alkylating agent (e.g., alkyl halide, tosylate). Use fresh, anhydrous solvents, especially for reactions sensitive to moisture.
-
-
Possible Cause: Inappropriate base or solvent.
-
Solution: The choice of base and solvent is critical. Insoluble bases like potassium carbonate (K₂CO₃) may require a more polar solvent like DMF or DMSO to be effective.[2] Consider screening more soluble bases like cesium carbonate (Cs₂CO₃) or stronger bases like sodium hydride (NaH) if applicable.[2][5]
-
-
Possible Cause: Low reactivity of the alkylating agent.
-
Solution: The reactivity of alkyl halides follows the trend I > Br > Cl. If using an alkyl bromide or chloride, adding a catalytic amount of potassium iodide (KI) can significantly improve the reaction rate through the Finkelstein reaction.[2] Alternatively, switch to a more reactive electrophile like an alkyl triflate.
-
-
Possible Cause: Reaction temperature is too low.
Issue 2: Formation of Multiple Products / Side Reactions
-
Possible Cause: Di-alkylation. The secondary amine product can be further alkylated to form a quaternary ammonium salt.
-
Solution: Use a stoichiometric amount of the alkylating agent (1.0-1.2 equivalents). Adding the alkylating agent slowly to the reaction mixture can also help minimize this side reaction.
-
-
Possible Cause: O-alkylation. The enolate of the ester carbonyl can be alkylated.
-
Solution: This is more common with very strong bases. Try using a milder base such as K₂CO₃ or DIPEA. Protecting the ester groups is an option but is often not synthetically efficient.
-
-
Possible Cause: Ring Opening. The strained azetidine ring can open, especially in the presence of strong nucleophiles or at high temperatures.
-
Solution: Use milder reaction conditions. Avoid prolonged heating at very high temperatures.
-
Experimental Protocols & Data
Method 1: Classical N-Alkylation with Alkyl Halides
This is the most common method for N-alkylation.
Caption: General experimental workflow for N-alkylation.
Protocol:
-
To a solution of diethyl azetidine-3,3-dicarboxylate (1.0 eq.) in an appropriate solvent (e.g., DMF, ACN), add the base (e.g., K₂CO₃, 1.5-2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide, 1.1-1.2 eq.) to the suspension.
-
Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Method 2: Reductive Amination
This method is useful for introducing alkyl groups from aldehydes or ketones.
Protocol:
-
Dissolve diethyl azetidine-3,3-dicarboxylate (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).[7]
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the mixture.[7] A small amount of acetic acid can be added to catalyze imine formation.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[7]
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.[7]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[7]
-
Purify the crude product using flash column chromatography.[7]
Data Presentation: Comparison of N-Alkylation Conditions
The optimal conditions can vary significantly based on the substrate and alkylating agent. The table below summarizes common starting points.
| Alkylation Method | Alkylating Agent | Base | Solvent | Temperature | Typical Yield (%) | Reference |
| SN2 Alkylation | Alkyl Bromide/Iodide | K₂CO₃, Cs₂CO₃ | DMF, ACN | 25 - 80 °C | 40 - 90% | [2] |
| SN2 Alkylation | Alkyl Tosylate | NaH | THF, DMF | 0 - 60 °C | 60 - 95% | [5] |
| Reductive Amination | Aldehyde/Ketone | (None) | DCM, DCE | 25 °C | 70 - 95% | [7] |
| Photochemical | Alkene | LiOH·H₂O | DMF | Room Temp | 35 - 96% | [8] |
Note: Yields are highly substrate-dependent and optimization is often required.
Reaction Mechanism Visualization
The following diagram illustrates the Sₙ2 mechanism for the N-alkylation of the azetidine nitrogen with an alkyl halide.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
stability issues of Diethyl 1-benzylazetidine-3,3-dicarboxylate under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of diethyl 1-benzylazetidine-3,3-dicarboxylate under acidic conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The main stability issues arise from the compound's susceptibility to three primary degradation pathways under acidic conditions:
-
Ester Hydrolysis: The two ethyl ester groups can be hydrolyzed to the corresponding carboxylic acids.
-
Decarboxylation: Following hydrolysis, the resulting malonic acid derivative can readily lose one or both carboxyl groups as carbon dioxide.[1]
-
Azetidine Ring-Opening: The strained four-membered azetidine ring is prone to cleavage, a reaction often catalyzed by acid.[2]
Q2: At what pH range do these degradation reactions become significant?
Q3: How does temperature affect the stability of the compound in acidic media?
A3: Increased temperature will accelerate the rates of all three degradation pathways: ester hydrolysis, decarboxylation, and ring-opening. For instance, decarboxylation of malonic acid derivatives is often achieved by heating.[1] Therefore, it is recommended to conduct experiments at the lowest feasible temperature to minimize degradation.
Q4: Are there any general precautions I can take to minimize degradation during my experiments?
A4: Yes, to enhance the stability of this compound:
-
Buffer Choice: Use buffers with the highest possible pH compatible with your experimental design.
-
Temperature Control: Maintain low temperatures throughout your experiment and during storage.
-
Minimize Exposure Time: Reduce the duration of exposure to acidic conditions whenever possible.
-
Inert Atmosphere: While the primary degradation pathways are hydrolytic and acid-catalyzed, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis After Acidic Treatment
Symptom: Appearance of one or more new, more polar peaks in your chromatogram after exposing the compound to acidic conditions.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution |
| Ester Hydrolysis | The new peaks likely correspond to the mono- and di-carboxylic acid derivatives. To confirm, you can intentionally hydrolyze a sample of the starting material and compare the retention times. To avoid this, use non-aqueous acidic conditions if possible, or minimize the time of exposure to aqueous acid. |
| Decarboxylation | If you observe peaks corresponding to the hydrolyzed products, you may also see peaks for the mono- and di-decarboxylated products. Mass spectrometry can help identify these species by their lower molecular weights. To prevent this, keep the temperature as low as possible. |
| Azetidine Ring-Opening | The appearance of highly polar, acyclic impurities could indicate ring cleavage. NMR spectroscopy can be a powerful tool to identify the characteristic signals of the resulting amino alcohol or other ring-opened products. To mitigate this, consider using less acidic conditions or protecting groups on the azetidine nitrogen that reduce its basicity.[1] |
Issue 2: Low Yield or Complete Loss of Starting Material
Symptom: Significant decrease in the amount of this compound recovered after a reaction or workup involving acidic conditions.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution |
| Aggressive Acidic Conditions | Strong acids (e.g., concentrated HCl, H2SO4) and high temperatures can lead to rapid and complete degradation. Use weaker acids (e.g., acetic acid, citric acid) or buffered solutions. If strong acids are necessary, perform the reaction at a lower temperature and for a shorter duration. |
| Prolonged Exposure | The longer the compound is in an acidic environment, the more degradation will occur. Optimize your protocol to minimize the time the compound spends in acidic solutions. Quench reactions promptly and proceed to the next step without delay. |
| Workup Issues | During aqueous acidic workup, the protonated azetidine nitrogen can make the compound more water-soluble, leading to losses in the aqueous phase during extraction. To address this, carefully neutralize the aqueous layer with a base (e.g., NaHCO3, Na2CO3) before extraction with an organic solvent. |
Degradation Pathways Overview
The following diagram illustrates the potential degradation pathways of this compound under acidic conditions.
Caption: Potential degradation pathways of this compound in acid.
Experimental Protocols
Protocol 1: Monitoring Ester Hydrolysis by HPLC
This protocol outlines a general method for monitoring the hydrolysis of the ester groups.
Materials:
-
This compound
-
Acidic solution (e.g., 0.1 M HCl)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
HPLC system with a C18 column and UV detector
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).
-
Initiate the hydrolysis by adding a known volume of the stock solution to the acidic solution at a controlled temperature.
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC and monitor the disappearance of the starting material and the appearance of the hydrolyzed products.
Data Analysis: Plot the peak area of the starting material and products as a function of time to determine the reaction kinetics.
Protocol 2: Monitoring Degradation by ¹H NMR
This protocol describes how to use NMR spectroscopy to monitor the overall degradation of the compound.
Materials:
-
This compound
-
Deuterated acidic solvent (e.g., D2O with DCl)
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of the compound in the deuterated acidic solvent directly in an NMR tube.
-
Acquire a ¹H NMR spectrum at time zero.
-
Incubate the NMR tube at a controlled temperature.
-
Acquire subsequent ¹H NMR spectra at regular intervals.
Data Analysis: Monitor the decrease in the intensity of characteristic signals of the starting material (e.g., the ethyl ester's quartet and triplet) and the appearance of new signals corresponding to the degradation products. For example, the disappearance of the ethyl group signals and the appearance of new signals in the aromatic or aliphatic region may indicate hydrolysis and subsequent reactions.
Quantitative Data Summary
The following table provides hypothetical quantitative data to illustrate the effect of pH and temperature on the stability of a similar azetidine dicarboxylate. Note: This data is for illustrative purposes and may not be representative of the actual compound.
| Condition | Temperature (°C) | Half-life (t₁/₂) (hours) | Primary Degradation Product(s) |
| pH 3 | 25 | 48 | Mono- and Di-hydrolyzed products |
| pH 3 | 50 | 8 | Di-hydrolyzed and mono-decarboxylated products |
| pH 1 | 25 | 12 | Di-hydrolyzed, decarboxylated, and ring-opened products |
| pH 1 | 50 | < 1 | Complex mixture of degradation products |
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the stability of the compound.
Caption: General workflow for stability testing.
References
Technical Support Center: Scale-Up Synthesis of Azetidine Derivatives
Welcome to the technical support center for the scale-up synthesis of azetidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these valuable four-membered heterocycles.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of azetidine derivatives in a practical question-and-answer format.
Issue 1: Low or No Yield in Intramolecular Cyclization Reactions
-
Question: My intramolecular cyclization to form the azetidine ring is resulting in very low yields or failing completely. What are the common causes and how can I troubleshoot this?
-
Answer: Low yields in intramolecular cyclizations for azetidine synthesis are a frequent challenge, often due to the high activation energy for forming a strained four-membered ring and competing side reactions.[1]
-
Common Causes:
-
Competing Intermolecular Reactions: At higher concentrations typical for scale-up, starting materials can react with each other, leading to dimers and polymers instead of the desired intramolecular cyclization.[1]
-
Poor Leaving Group: The leaving group on the γ-carbon may not be sufficiently reactive to be displaced by the nitrogen nucleophile.
-
Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[1]
-
Steric Hindrance: Bulky substituents on the substrate can impede the nitrogen's approach for ring closure.[1]
-
-
Troubleshooting Steps:
-
High-Dilution Conditions: To favor the intramolecular pathway, perform the reaction under high-dilution conditions. This can be achieved by the slow addition of the substrate to a heated solution of the base.
-
Optimize the Leaving Group: If using a hydroxyl group, convert it to a better leaving group such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If a halide is being used, consider an in-situ Finkelstein reaction to generate the more reactive iodide.[1]
-
Choice of Base and Solvent: The selection of base and solvent is critical. For cyclization of γ-haloamines, a non-nucleophilic base like potassium carbonate or DIEA is often used. Aprotic polar solvents like DMF or DMSO can accelerate the SN2 reaction.[1]
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for ring formation.[1]
-
-
Issue 2: Ring-Opening and Decomposition of Azetidine Products
-
Question: My synthesized azetidine derivative appears to be unstable and decomposes, especially during purification or storage. Why is this happening and what can I do to prevent it?
-
Answer: The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, which can be initiated by acids, nucleophiles, or even elevated temperatures.[2]
-
Common Causes:
-
Acid-Mediated Decomposition: Traces of acid can protonate the azetidine nitrogen, making the ring more susceptible to nucleophilic attack and subsequent opening.[2] This is a known issue for certain N-substituted aryl azetidines, which can undergo intramolecular ring-opening.[2]
-
Nucleophilic Ring-Opening: The strained ring can be opened by various nucleophiles. The reactivity is influenced by the substituents on the ring and the nitrogen atom.
-
Polymerization: Under certain conditions, particularly with unsubstituted or N-alkylated azetidines, cationic or anionic ring-opening polymerization can occur.[3][4]
-
-
Troubleshooting Steps:
-
Neutralize Acidic Traces: Ensure all acidic reagents are thoroughly quenched and removed during workup. A mild basic wash (e.g., saturated NaHCO₃ solution) can be beneficial.
-
Careful pH Control: For azetidine derivatives that are sensitive to pH, maintaining neutral conditions during purification and storage is crucial.[2]
-
Appropriate Protecting Groups: For syntheses where the final product is an intermediate, using a robust N-protecting group like Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy) can enhance stability. N-sulfonyl groups are also effective but require harsher conditions for removal.[5]
-
Low-Temperature Storage: Store purified azetidine derivatives at low temperatures to minimize thermal decomposition.
-
-
Issue 3: Difficulty in Purification of Azetidine Derivatives
-
Question: I am struggling to purify my azetidine derivative. It either streaks on the silica gel column or co-elutes with impurities. What are some effective purification strategies?
-
Answer: Purification of azetidine derivatives can be challenging due to their polarity and potential for interaction with the stationary phase in chromatography.[5]
-
Common Causes:
-
High Polarity: The nitrogen atom in the azetidine ring makes these compounds polar, leading to strong adsorption on silica gel and causing streaking.
-
Volatility: Some lower molecular weight azetidine derivatives can be volatile, leading to loss of product during solvent removal under high vacuum.
-
Basic Nature: The basicity of the azetidine nitrogen can lead to irreversible binding to acidic sites on silica gel.
-
-
Troubleshooting Steps:
-
Column Chromatography with Basic Additives: To minimize streaking and improve separation on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent.[6]
-
Deactivation of Silica Gel: Before loading the sample, the silica gel column can be flushed with a solvent system containing a basic additive to neutralize acidic sites.[6]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography for highly polar compounds.
-
Recrystallization: For solid derivatives, recrystallization can be a highly effective method for purification on a large scale.[5]
-
Distillation: For thermally stable and volatile liquid azetidines, vacuum distillation, potentially using a Kugelrohr apparatus, can be an efficient purification method for large quantities.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing the azetidine ring?
A1: The most prevalent methods for constructing the azetidine ring on a larger scale include:
-
Intramolecular Cyclization: This is a widely used method involving the cyclization of a γ-amino alcohol or γ-haloamine, where the nitrogen atom displaces a leaving group at the γ-position.[1]
-
From 1,3-Diols: A robust method involves the in-situ formation of a bis-triflate from a 2-substituted-1,3-propanediol, followed by reaction with a primary amine.[8][9]
-
[2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This photochemical reaction between an imine and an alkene provides a direct route to azetidines.[10][11][12] While atom-economical, its scale-up can be challenging due to the need for specialized photochemical reactors and potential side reactions.[10][11]
Q2: Which protecting group is most suitable for the azetidine nitrogen during scale-up?
A2: The tert-butoxycarbonyl (Boc) group is widely recommended for protecting the azetidine nitrogen.[5] It is stable under a variety of reaction conditions used for further functionalization and can be removed under acidic conditions, often with trifluoroacetic acid (TFA) or HCl in an organic solvent.[5][13][14] Benzyl (Bn) and carbobenzyloxy (Cbz) groups are also used and offer orthogonal deprotection strategies.[5]
Q3: How can I avoid the formation of byproducts in the synthesis of 1,3-disubstituted azetidines from 1,3-diols?
A3: The synthesis of 1,3-disubstituted azetidines from 2-substituted-1,3-propanediols via in-situ bis-triflate formation is a high-yielding method.[8] To minimize byproducts:
-
Maintain low temperatures (-20 °C) during the addition of trifluoromethanesulfonic anhydride (Tf₂O) to prevent decomposition.[8]
-
Use a non-nucleophilic base like diisopropylethylamine (DIEA) to scavenge the acid generated.[8]
-
Ensure slow and controlled addition of the primary amine.
-
The reaction is typically heated in a sealed tube after the addition of the amine to drive the cyclization to completion.[8]
Q4: What are the key safety considerations when working with azetidine synthesis on a larger scale?
A4: Safety is paramount in any chemical synthesis, and scale-up introduces specific hazards:
-
Exothermic Reactions: Many of the reactions, such as the formation of triflates or the use of strong bases, can be highly exothermic. Ensure adequate cooling and controlled addition of reagents.
-
Pressure Build-up: Reactions conducted in sealed vessels at elevated temperatures can lead to significant pressure build-up. Use appropriate pressure-rated reactors and pressure-relief devices.
-
Handling of Reagents: Many reagents used, such as triflic anhydride, strong bases, and some solvents, are corrosive, toxic, or flammable. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood or a designated process chemistry area.
-
Reactive Intermediates: Be aware of potentially unstable intermediates. For example, 1-azabicyclo[1.1.0]butane, a precursor for some azetidines, is a highly strained and reactive molecule.[15]
Data Presentation
The following tables summarize quantitative data for common azetidine synthesis methods, providing a basis for comparison and selection of a suitable scale-up strategy.
Table 1: Comparison of Methods for 1,3-Disubstituted Azetidine Synthesis [8]
| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| In-situ Bis-Triflate | 2-substituted-1,3-propanediol, Tf₂O, DIEA, Primary Amine | Dichloromethane | -20 to 70 | 16-24 h | 70-95 |
| Microwave-Assisted | 1,3-Dihalide, Primary Amine, K₂CO₃ | Water | 150 | 10-30 min | 75-92 |
| Epoxide Ring-Opening | 2-substituted epoxide, Primary Amine | Ethanol | Reflux | 8 h | 60-85 |
Table 2: Conditions for N-Boc Deprotection
| Reagent | Solvent | Temperature | Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1-4 h | Common and effective, but TFA is corrosive.[13][14] |
| HCl (4M) | 1,4-Dioxane or Ethyl Acetate | Room Temp | 1-4 h | A common alternative to TFA.[16] |
| Oxalyl Chloride | Methanol | Room Temp | 1-4 h | A mild method for selective deprotection.[16] |
| Water | Reflux | < 15 min | Green chemistry approach, no additional reagents needed.[17] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 1,3-Disubstituted Azetidine via In-situ Bis-Triflate Formation [8]
This protocol is adapted from the method described by Hillier and Chen.[9]
-
To a solution of a 2-substituted-1,3-propanediol (1.0 equiv) and diisopropylethylamine (DIEA) (2.5 equiv) in dichloromethane (0.2 M) at -20 °C, add trifluoromethanesulfonic anhydride (Tf₂O) (2.2 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Stir the reaction mixture at -20 °C for 1 hour.
-
Add the primary amine (1.2 equiv) dropwise to the reaction mixture at -20 °C.
-
Allow the reaction mixture to warm to room temperature and then transfer it to a sealed pressure vessel.
-
Heat the vessel to 70 °C and stir for 16-24 hours.
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3-disubstituted azetidine.
Protocol 2: N-Boc Deprotection using HCl in Dioxane [16]
-
Dissolve the N-Boc protected azetidine (1.0 equiv) in a minimal amount of 1,4-dioxane.
-
To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equiv) at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess HCl under reduced pressure.
-
The resulting hydrochloride salt can be used directly or neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent to yield the free amine.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 1,3-disubstituted azetidines.
Caption: Troubleshooting decision tree for low-yield intramolecular cyclizations.
References
- 1. benchchem.com [benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Azetidine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Selective Benzyl Debenzylation in the Presence of an Azetidine Ring
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of a benzyl (Bn) protecting group from a nitrogen atom within an azetidine ring without inducing ring cleavage.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when removing a benzyl group from an azetidine nitrogen?
The main challenge is the inherent ring strain of the four-membered azetidine ring, which makes it susceptible to ring-opening reactions under harsh conditions.[1][2][3] Therefore, the choice of deprotection method is critical to ensure the integrity of the azetidine moiety.
Q2: Is the azetidine ring stable under acidic conditions often used for deprotection?
While azetidines are generally more stable than the highly strained three-membered aziridines, they can be susceptible to cleavage under strongly acidic conditions.[2][4] However, several studies have shown that azetidine-containing compounds can be successfully deprotected using acidic reagents like trifluoroacetic acid (TFA) without evidence of ring opening, particularly in the context of peptide synthesis.[5][6] The stability is often substrate-dependent, and careful optimization of reaction conditions is recommended.
Q3: Can catalytic hydrogenation be used for N-benzyl azetidine deprotection?
Yes, catalytic hydrogenation is a common and effective method for N-benzyl deprotection. Both standard hydrogenolysis with hydrogen gas and catalytic transfer hydrogenation (CTH) using a hydrogen donor like ammonium formate are frequently employed.[7][8][9][10] These methods are generally considered mild and often preserve the azetidine ring.
Q4: What are the advantages of Catalytic Transfer Hydrogenation (CTH) over standard hydrogenation?
CTH offers several practical advantages, including avoiding the need for specialized high-pressure hydrogenation equipment. The use of hydrogen donors like ammonium formate or formic acid with a palladium catalyst is often more convenient for standard laboratory setups.[8][11]
Q5: Are there non-hydrogenation methods to deprotect N-benzyl azetidines?
Yes, oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can be effective.[12][13] Lewis acid-mediated methods have also been reported for benzyl group removal.[14] These methods provide alternatives when the substrate contains functional groups sensitive to hydrogenation.
Troubleshooting Guides
This section provides a systematic approach to diagnose and resolve common issues encountered during the debenzylation of N-benzyl azetidines.
Problem 1: Incomplete or Slow Reaction
| Possible Cause | Suggested Solution |
| Catalyst Inactivity (Hydrogenation) | - Catalyst Poisoning: Amines, the product of the reaction, can poison the palladium catalyst. Adding a mild acid like acetic acid can sometimes mitigate this by forming the amine salt.[15][16] - Poor Quality Catalyst: Use a fresh, high-quality catalyst. The activity of Pd/C can vary between batches and suppliers.[17] - Insufficient Catalyst Loading: Increase the catalyst loading (e.g., from 10% w/w to 20% w/w). |
| Inefficient Hydrogen Donor (CTH) | - Decomposition of Hydrogen Donor: Ensure the ammonium formate is anhydrous and fresh. - Insufficient Equivalents: Increase the molar equivalents of the hydrogen donor. |
| Steric Hindrance | The accessibility of the benzyl group can affect the reaction rate. Consider switching to a different deprotection method, such as an oxidative or Lewis acid-mediated approach. |
| Low Reaction Temperature | For CTH reactions, gently heating to reflux (typically in methanol) can increase the reaction rate.[7][9] |
Problem 2: Azetidine Ring Opening
| Possible Cause | Suggested Solution |
| Strongly Acidic Conditions | - Method Selection: Avoid strong Brønsted or Lewis acids if ring opening is observed. Opt for milder methods like catalytic transfer hydrogenation.[4] - Condition Optimization: If acidic conditions are necessary, screen different acids, lower the concentration and temperature, and minimize the reaction time. |
| Substrate-Specific Instability | The electronic properties of other substituents on the azetidine ring or elsewhere in the molecule can influence its stability. If ring opening persists, a different protecting group strategy may be required for future syntheses. |
Problem 3: Formation of Side Products (Other than Ring Opening)
| Possible Cause | Suggested Solution |
| Over-reduction (Hydrogenation) | If other reducible functional groups (e.g., aromatic chlorides, double bonds) are present, over-reduction can occur.[17] - Catalyst Selection: Screen different types of palladium catalysts (e.g., varying support or metal loading) as selectivity can be catalyst-dependent.[17] - Milder Conditions: Use catalytic transfer hydrogenation, which can sometimes offer better selectivity.[11] |
| Oxidative Damage (Oxidative Deprotection) | If using oxidative reagents like DDQ, other sensitive functional groups in the molecule may be oxidized. Careful screening of the oxidant and reaction conditions is necessary. |
Experimental Protocols
Method 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This is a widely used and often successful method for the deprotection of N-benzyl azetidines.
Materials:
-
N-benzyl azetidine substrate
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate
-
Methanol (MeOH), anhydrous
Procedure:
-
Dissolve the N-benzyl azetidine substrate in anhydrous methanol (e.g., 0.1 M solution).
-
To this solution, add 10% Pd/C (typically 0.5 to 1.0 equivalent by weight of the substrate).
-
Add anhydrous ammonium formate (typically 5 to 10 molar equivalents).
-
Stir the reaction mixture at room temperature or reflux gently (e.g., 60-65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 10 minutes to a few hours.[7][9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).[18]
Quantitative Data
The following tables summarize representative quantitative data for different debenzylation methods. Note that yields and reaction times can be highly substrate-dependent.
Table 1: Catalytic Transfer Hydrogenation (CTH) of N-Benzyl Amines
| Substrate | Catalyst | Hydrogen Donor | Solvent | Time | Yield (%) | Reference |
| N-benzyl amino acids | 10% Pd/C | Ammonium Formate | MeOH | 6-10 min | ~96% | [7] |
| Various N-benzyl amines | 10% Pd/C | Ammonium Formate | MeOH | <10 min | 76-95% | [9] |
| N-benzyl amino derivatives | Mg, Ammonium Formate | Ammonium Formate | MeOH | 2-5 min | 85-95% | [8] |
Table 2: Standard Hydrogenolysis of Benzyl Ethers and Amines
| Substrate Type | Catalyst | Pressure | Solvent | Time | Yield (%) | Reference |
| O-benzyl ethers | Pd(OAc)₂/Charcoal (in situ) | 1 atm H₂ | MeOH | 12 h | up to 99% | [19] |
| Benzyl ethers | 5% Pd/C | 10 bar H₂ | THF/t-BuOH/PBS | N/A | High | [20] |
| N-Boc, N-Bn protected amine | 20% Pd(OH)₂/C | 1 atm H₂ | EtOH, Acetic Acid | 24 h | >80% | [15] |
Visualizations
Decision-Making Workflow for Debenzylation Method Selection
Caption: Decision-making flowchart for selecting a benzyl deprotection method.
Experimental Workflow for Catalytic Transfer Hydrogenation
Caption: Step-by-step workflow for N-benzyl azetidine deprotection via CTH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 10. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 11. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 12. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. nacatsoc.org [nacatsoc.org]
- 18. benchchem.com [benchchem.com]
- 19. A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties [organic-chemistry.org]
- 20. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing the Synthesis of Cis/Trans Isomers of Substituted Azetidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cis and trans isomers of substituted azetidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing substituted azetidines with control over cis/trans stereochemistry?
A1: The main strategies for stereocontrolled synthesis of substituted azetidines include:
-
Intramolecular Cyclization: This is a common method involving the cyclization of a γ-amino alcohol or a γ-haloamine. The stereochemistry of the starting material often dictates the final isomer.[1]
-
[2+2] Cycloaddition (Aza-Paternò-Büchi Reaction): This reaction between an imine and an alkene can be promoted photochemically or with catalysts to yield azetidines.[2][3] The stereochemical outcome can be influenced by the geometry of the alkene and the reaction conditions.[4]
-
Ring Expansion of Aziridines: Certain aziridines can undergo ring expansion to form azetidines, often with good stereocontrol.[5]
-
Reduction of β-Lactams (Azetidin-2-ones): The reduction of the carbonyl group in a β-lactam can produce the corresponding azetidine. The stereochemistry of the substituents on the β-lactam is retained.[1]
-
Catalytic Asymmetric Synthesis: Recent advances have enabled the use of chiral catalysts to achieve high enantioselectivity and diastereoselectivity in azetidine synthesis.[6]
Q2: How can I influence the cis/trans ratio in my azetidine synthesis?
A2: Several factors can be adjusted to influence the diastereoselectivity of your reaction:
-
Choice of Catalyst and Ligand: In metal-catalyzed reactions, the ligand's steric and electronic properties can significantly impact the stereochemical outcome.[6]
-
Solvent: The polarity of the solvent can affect the transition state of the reaction and, consequently, the isomer ratio.[7]
-
Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the thermodynamically more stable transition state.[5]
-
Starting Material Stereochemistry: In methods like intramolecular cyclization, the stereocenters in the acyclic precursor directly influence the stereochemistry of the final product.[8]
-
Protecting Groups: The size and nature of protecting groups on the nitrogen or other functionalities can influence the approach of reagents and the preferred conformation of intermediates.
Q3: What are the common methods for separating cis and trans isomers of substituted azetidines?
A3: If a reaction produces a mixture of isomers, they can often be separated by:
-
Chromatography: Flash column chromatography is the most common method. The choice of solvent system is critical for achieving good separation.[9] High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, can be used for more challenging separations.[9]
-
Crystallization: Fractional crystallization can be effective if the isomers have significantly different solubilities.[9]
-
Derivatization: In some cases, the isomers can be derivatized to form new compounds with different physical properties, making separation easier. The original functionality can then be restored.
Troubleshooting Guides
Problem 1: Low Yield in Azetidine Ring Formation
| Potential Cause | Suggested Solutions |
| Inefficient Intramolecular Cyclization | Optimize reaction conditions by screening different bases, solvents, and temperatures. Consider using microwave irradiation to potentially improve yields and reduce reaction times.[10] |
| Competing Side Reactions (e.g., Elimination, Dimerization) | Adjust the reaction concentration. High concentrations can favor intermolecular reactions. For intramolecular cyclizations, performing the reaction under high dilution conditions can favor ring formation.[10] |
| Poor Leaving Group | Convert hydroxyl groups to better leaving groups like tosylates, mesylates, or halides to facilitate nucleophilic attack by the nitrogen.[1][10] |
| Steric Hindrance | If starting materials are sterically hindered, consider alternative synthetic routes that minimize steric clash or use less bulky protecting groups.[5] |
| Catalyst Inactivity | For catalyzed reactions, ensure the catalyst is active and used at the appropriate loading. The choice of oxidant and additives can also be crucial.[2] |
Problem 2: Poor Cis/Trans Selectivity
| Potential Cause | Suggested Solutions |
| Reaction Temperature is Too High | Lower the reaction temperature. This often favors the formation of the thermodynamically more stable isomer.[5] |
| Inappropriate Solvent | Screen a range of solvents with varying polarities. The solvent can influence the transition state geometry.[7] |
| Non-Optimal Catalyst/Reagent | For catalytic reactions, screen different catalysts and ligands. For other reactions, the choice of base or other reagents can be critical. |
| Isomerization of Starting Material or Product | Check the stability of your starting materials and products under the reaction conditions. Unwanted isomerization can lead to a mixture of isomers. |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of cis-2,3-disubstituted Azetidines via Iodocyclization of Homoallylamines
This protocol is adapted from the work of Fossey and co-workers.[5]
-
Preparation of the Reaction Mixture: To a solution of the homoallylamine (1.0 eq) in acetonitrile, add sodium hydrogen carbonate (2.0 eq).
-
Addition of Iodine: Add iodine (3.0 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the cis-2-(iodomethyl)azetidine derivative.[5]
Protocol 2: Synthesis of C-2 Substituted Azetidines using a Chiral Auxiliary
This protocol is based on the work of Voss and co-workers.[5]
-
Reformatsky Reaction: Perform a Reformatsky reaction of a sulfinimine with an appropriate electrophile to generate the corresponding β-amino ester.
-
Reduction: Reduce the ester functionality using a suitable reducing agent like lithium aluminum hydride (LAH) to yield the corresponding amino alcohol.
-
Cyclization: Treat the amino alcohol with a cyclizing agent, such as the Tsunoda reagent, in a suitable solvent like toluene at elevated temperatures (e.g., 110 °C) to effect intramolecular cyclization.[5]
-
Purification: After completion of the reaction (monitored by TLC), cool the reaction mixture and purify by flash column chromatography to obtain the C-2 substituted azetidine.
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [7]
| Entry | Acid (mol%) | Solvent | NMR Yield of Azetidine (%) | Azetidine:Pyrrolidine Ratio |
| 1 | La(OTf)₃ (5) | (CH₂Cl)₂ | 81 | >20:1 |
| 2 | La(OTf)₃ (5) | Benzene | 75 | 10:1 |
| 3 | Sc(OTf)₃ (5) | (CH₂Cl)₂ | 78 | >20:1 |
| 4 | Yb(OTf)₃ (5) | (CH₂Cl)₂ | 72 | >20:1 |
Table 2: Copper-Catalyzed Asymmetric Boryl Allylation for the Synthesis of cis-2,3-Disubstituted Azetidines [6]
| Entry | Catalyst Loading (mol%) | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| 1 | CuBr (10) | (S,S)-L1 | 1,4-Dioxane | >95 | >99 | >20:1 |
| 2 | CuBr (5) | (S,S)-L1 | 1,4-Dioxane | >95 | >99 | >20:1 |
| 3 | CuCl (10) | (S,S)-L1 | 1,4-Dioxane | 73 | >99 | 19:1 |
| 4 | Cu(CH₃CN)₄BF₄ (10) | (S,S)-L1 | 1,4-Dioxane | 80 | >99 | >20:1 |
Visualizations
Caption: Workflow for cis-selective azetidine synthesis.
Caption: Troubleshooting poor stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
resolving impurities in Diethyl 1-benzylazetidine-3,3-dicarboxylate samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diethyl 1-benzylazetidine-3,3-dicarboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and handling of this compound.
Issue 1: Low or No Product Yield
-
Question: I am getting a very low yield or no desired product after the reaction. What could be the cause?
-
Answer: Low yields can stem from several factors related to starting materials, reaction conditions, and work-up procedures. A common synthetic route involves the reaction of a benzylamine source with a 1,3-dihalopropane and diethyl malonate. In this process, incomplete reaction, side reactions, or product decomposition can significantly reduce the yield. It is crucial to ensure the purity of starting materials and maintain optimal reaction conditions.
-
Probable Causes & Solutions:
-
Poor quality of reagents: Ensure starting materials like benzylamine, 1,3-dibromopropane, and diethyl malonate are pure and dry.
-
Inefficient base: The choice and amount of base are critical for the deprotonation of diethyl malonate. A weak base or insufficient amount may lead to incomplete reaction. Consider using a stronger base like sodium ethoxide or sodium hydride.
-
Incorrect reaction temperature: The reaction may require specific temperature control. Too low a temperature might halt the reaction, while excessive heat can lead to decomposition or side products.
-
Moisture in the reaction: The presence of water can hydrolyze the ester groups or interfere with the base. Ensure all glassware is oven-dried and use anhydrous solvents.
-
-
Issue 2: Presence of Unexpected Peaks in NMR or LC-MS Analysis
-
Question: My analytical data (NMR, LC-MS) shows several unexpected peaks. What are the likely impurities?
-
Answer: The presence of impurities is a common issue in the synthesis of azetidine derivatives. These can be unreacted starting materials, intermediates, or byproducts from side reactions. Identifying these impurities is key to optimizing the reaction and purification protocol.
-
Probable Impurities and Their Identification:
-
Unreacted Starting Materials: Residual diethyl malonate, benzylamine, or 1,3-dihalopropane. These can be identified by comparing their characteristic signals in NMR and their molecular weight in MS with the obtained data.
-
Intermediates: Partially reacted compounds, such as mono-alkylated diethyl malonate.
-
Byproducts: Over-alkylation of diethyl malonate or self-condensation products. A common byproduct in similar syntheses is diethyl dibenzylmalonate.[1]
-
Degradation Products: The azetidine ring can be susceptible to ring-opening under certain conditions. Hydrolysis of the ester groups to the corresponding carboxylic acids can also occur, especially during work-up.
-
-
Issue 3: Difficulty in Purifying the Product
-
Question: I am struggling to isolate the pure this compound from the crude reaction mixture. What are the best purification methods?
-
Answer: Purification of azetidine derivatives can be challenging due to their polarity. Column chromatography is a widely used and effective method.
-
Recommended Purification Strategy:
-
Column Chromatography: Silica gel is the recommended stationary phase. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.
-
Solvent Selection: A common eluent system for similar compounds is a mixture of hexanes and ethyl acetate. The ratio can be optimized based on the separation observed on TLC.
-
Fraction Monitoring: Collect small fractions and monitor them by TLC to identify and combine the fractions containing the pure product.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical purity of commercially available this compound?
-
A1: Commercially available samples typically have a purity of 97% or higher.[2]
-
-
Q2: What are the recommended storage conditions for this compound?
-
A2: It is recommended to store this compound in a refrigerator.[2]
-
-
Q3: What are the main safety hazards associated with this compound?
-
A3: Based on available safety data, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
-
Q4: Can you provide a typical synthetic procedure?
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Probable Origin | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR Signals (ppm, CDCl3) |
| Diethyl Malonate | Starting Material | C7H12O4 | 160.17 | ~1.2 (t, 6H), ~3.4 (s, 2H), ~4.2 (q, 4H) |
| Benzylamine | Starting Material | C7H9N | 107.15 | ~1.5 (s, 2H), ~3.8 (s, 2H), ~7.2-7.4 (m, 5H) |
| 1,3-Dibromopropane | Starting Material | C3H6Br2 | 201.89 | ~2.3 (quint, 2H), ~3.5 (t, 4H) |
| Diethyl 2-benzylmalonate | Intermediate/Byproduct | C14H18O4 | 250.29 | ~1.2 (t, 6H), ~3.2 (d, 2H), ~3.7 (t, 1H), ~4.2 (q, 4H), ~7.2-7.4 (m, 5H) |
| Diethyl 2,2-dibenzylmalonate | Byproduct | C21H24O4 | 340.41 | ~1.2 (t, 6H), ~3.3 (s, 4H), ~4.2 (q, 4H), ~7.1-7.3 (m, 10H) |
| 1-benzylazetidine-3,3-dicarboxylic acid | Hydrolysis Product | C12H13NO4 | 235.24 | Signals for ethyl groups would be absent. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb the sample onto a small amount of silica gel by rotary evaporation. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute compounds with higher polarity.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid). For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualizations
Caption: Plausible synthetic pathway for this compound.
Caption: Troubleshooting logic for impurity resolution.
Caption: Experimental workflow for purification by column chromatography.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
Validation & Comparative
Unambiguous Structure Verification: A Comparative Guide to the Crystallographic Validation of Diethyl 1-benzylazetidine-3,3-dicarboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative overview of X-ray crystallography for the definitive validation of the Diethyl 1-benzylazetidine-3,3-dicarboxylate structure, alongside alternative and complementary spectroscopic techniques.
While the public domain currently lacks a deposited crystal structure for this compound, this guide presents a comprehensive framework for its structural determination. It outlines the gold-standard single-crystal X-ray diffraction (SCXRD) methodology and contrasts it with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles.[3][4]
Hypothetical Crystallographic Data for this compound
The following table is a template representing the typical crystallographic data that would be obtained for a small organic molecule like this compound.
| Parameter | Hypothetical Value | Description |
| Crystal Data | ||
| Chemical Formula | C₁₆H₂₁NO₄ | The elemental composition of the molecule. |
| Formula Weight | 291.34 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique intersection. |
| Space Group | P2₁/c | The symmetry elements present in the unit cell. |
| Unit Cell Dimensions | ||
| a | 10.5 Å | Length of the 'a' axis of the unit cell. |
| b | 8.2 Å | Length of the 'b' axis of the unit cell. |
| c | 18.1 Å | Length of the 'c' axis of the unit cell. |
| α | 90° | Angle between the 'b' and 'c' axes. |
| β | 98.5° | Angle between the 'a' and 'c' axes. |
| γ | 90° | Angle between the 'a' and 'b' axes. |
| Volume | 1530 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Data Collection | ||
| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for diffraction. |
| Temperature | 100 K | The temperature at which the data was collected. |
| Refinement | ||
| R₁ | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| wR₂ | < 0.15 | A weighted measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Selected Bond Lengths and Angles (Hypothetical)
This table illustrates the type of detailed geometric information provided by X-ray crystallography.
| Bond/Angle | Hypothetical Value (Å/°) |
| Azetidine Ring | |
| N1-C2 | 1.47 |
| C2-C3 | 1.54 |
| C3-C4 | 1.54 |
| N1-C4 | 1.47 |
| C2-N1-C4 | 88.5 |
| Benzyl Group | |
| N1-C5 | 1.46 |
| C5-C6 | 1.51 |
| Dicarboxylate Group | |
| C3-C11 | 1.52 |
| C11=O1 | 1.21 |
| C11-O2 | 1.34 |
| C3-C14 | 1.52 |
| C14=O3 | 1.21 |
| C14-O4 | 1.34 |
Complementary and Alternative Structural Validation Methods
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are essential for characterization, especially when suitable crystals cannot be obtained. These methods provide orthogonal data that, when combined, can lead to a confident structural assignment.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), and through-space proximity of atoms.[5][6][7] | Provides detailed structural information in solution, which is often more biologically relevant. Non-destructive.[8] | Does not provide absolute 3D structure with precise bond lengths and angles. Can be challenging for large or poorly soluble molecules. |
| Mass Spectrometry | Molecular weight and elemental composition. Fragmentation patterns can give clues about the structure. | High sensitivity, requires very small amounts of sample. Can be coupled with chromatography for mixture analysis.[9] | Does not provide information on stereochemistry or the connectivity of atoms. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, C-N, aromatic rings).[10][11] | Fast and simple to perform. Provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
| 3D Electron Diffraction | Can determine the 3D structure from very small crystals that are not suitable for X-ray diffraction.[12] | Applicable to nanocrystals. | Can be more technically challenging than X-ray crystallography. |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents should be screened.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[3]
-
Data Collection: The crystal is cooled in a stream of cold nitrogen (typically to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam and rotated. The diffracted X-rays are recorded on a detector.[4]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to piece together the molecular structure.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI) and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight. Fragmentation patterns can be analyzed to support the proposed structure.
FTIR Spectroscopy
-
Sample Preparation: A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of IR radiation at different wavenumbers is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group vibrations to confirm their presence in the molecule.[13]
Visualizing the Workflow and Logic
References
- 1. eas.org [eas.org]
- 2. rigaku.com [rigaku.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. copbela.org [copbela.org]
- 11. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Comparative Reactivity Analysis: Azetidine-3,3-dicarboxylates versus Pyrrolidine-3,3-dicarboxylates
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative reactivity of azetidine-3,3-dicarboxylates and pyrrolidine-3,3-dicarboxylates, supported by experimental data and protocols.
The inherent chemical properties of saturated nitrogen heterocycles are of paramount importance in the fields of medicinal chemistry and drug discovery. Azetidine and pyrrolidine scaffolds, in particular, are privileged structures found in numerous bioactive molecules. This guide provides a comprehensive comparison of the reactivity of two key derivatives, azetidine-3,3-dicarboxylates and pyrrolidine-3,3-dicarboxylates, focusing on the influence of ring strain on their chemical behavior.
At a Glance: Key Reactivity Differences
| Feature | Azetidine-3,3-dicarboxylates | Pyrrolidine-3,3-dicarboxylates |
| Ring Strain | High (approx. 25.4 kcal/mol)[1] | Low (approx. 5.4 kcal/mol)[1] |
| N-Nucleophilicity | Generally lower due to increased s-character of the nitrogen lone pair. | Higher, typical of a secondary amine. |
| Susceptibility to Ring Opening | High, driven by relief of ring strain.[2][3][4] | Low, generally stable to ring opening. |
| N-Functionalization | Readily undergoes N-alkylation and N-acylation. | Readily undergoes N-alkylation and N-acylation. |
| Stability | Prone to decomposition, especially under acidic conditions.[5] | Generally stable under a wider range of conditions.[6] |
The Influence of Ring Strain
The fundamental difference in the reactivity of azetidine-3,3-dicarboxylates and pyrrolidine-3,3-dicarboxylates stems from the inherent ring strain of the four-membered azetidine ring compared to the relatively strain-free five-membered pyrrolidine ring.[1] This strain energy in azetidines, estimated to be around 25.4 kcal/mol, significantly influences bond angles, bond lengths, and the hybridization of the nitrogen atom, making the ring susceptible to reactions that lead to its opening and the release of this strain.[1] In contrast, the pyrrolidine ring is puckered and conformationally flexible, with a much lower ring strain of approximately 5.4 kcal/mol, rendering it more stable and less prone to ring-opening reactions.[1]
Comparative Reactivity in Key Transformations
N-Functionalization: Alkylation and Acylation
Both azetidine-3,3-dicarboxylates and pyrrolidine-3,3-dicarboxylates possess a secondary amine that can be readily functionalized. However, the nucleophilicity of the nitrogen atom is influenced by the ring size.
-
Azetidine-3,3-dicarboxylates: The nitrogen lone pair in azetidines has a higher s-character due to the constrained bond angles, which can slightly reduce its nucleophilicity compared to acyclic secondary amines or pyrrolidines.[7][8] Despite this, N-alkylation and N-acylation reactions proceed efficiently, often under standard conditions.
-
Pyrrolidine-3,3-dicarboxylates: The nitrogen in pyrrolidines exhibits nucleophilicity typical of a dialkyl amine, readily participating in alkylation and acylation reactions.[9][10]
Table 1: Comparison of N-Functionalization Reactions
| Reaction | Substrate | Reagents and Conditions | Product | Yield | Reference |
| N-Benzylation | Diethyl azetidine-3,3-dicarboxylate | Benzyl bromide, K₂CO₃, CH₃CN, reflux | Diethyl 1-benzylazetidine-3,3-dicarboxylate | High | (Deduced from general azetidine chemistry) |
| N-Benzylation | Diethyl pyrrolidine-3,3-dicarboxylate | Benzyl bromide, K₂CO₃, CH₃CN, reflux | Diethyl 1-benzylpyrrolidine-3,3-dicarboxylate | High | (Deduced from general pyrrolidine chemistry) |
| N-Acetylation | Diethyl azetidine-3,3-dicarboxylate | Acetic anhydride, Et₃N, CH₂Cl₂, rt | Diethyl 1-acetylazetidine-3,3-dicarboxylate | Quantitative | (Deduced from general azetidine chemistry) |
| N-Acetylation | Diethyl pyrrolidine-3,3-dicarboxylate | Acetic anhydride, Et₃N, CH₂Cl₂, rt | Diethyl 1-acetylpyrrolidine-3,3-dicarboxylate | Quantitative | (Deduced from general pyrrolidine chemistry) |
Ring-Opening Reactions
The most significant difference in reactivity lies in the propensity of the azetidine ring to undergo nucleophilic ring-opening, a reaction pathway that is highly favorable due to the release of ring strain. Pyrrolidines are generally resistant to such reactions under similar conditions.
-
Azetidine-3,3-dicarboxylates: The activation of the nitrogen atom, for instance through N-acylation or quaternization, makes the azetidine ring highly susceptible to attack by nucleophiles. This can occur at either the C2 or C4 position, leading to the formation of linear amino acid derivatives. The regioselectivity of the ring opening is influenced by the nature of the substituent on the nitrogen and the attacking nucleophile.[11]
-
Pyrrolidine-3,3-dicarboxylates: The pyrrolidine ring is robust and does not readily undergo ring-opening reactions unless under harsh conditions or with specific activating groups that are not typically employed in standard synthetic transformations.
Figure 1: A diagram illustrating the divergent reactivity pathways of azetidine- and pyrrolidine-3,3-dicarboxylates.
Reduction of Ester Groups
The reduction of the gem-dicarboxylate functionality can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reactivity of the heterocyclic core is a key consideration in these transformations.
-
Azetidine-3,3-dicarboxylates: Reduction of the ester groups to the corresponding diol is a feasible transformation. However, the reaction conditions must be carefully controlled to avoid concomitant ring opening, especially if the nitrogen is activated or if elevated temperatures are used.
-
Pyrrolidine-3,3-dicarboxylates: The reduction of the diester to the diol proceeds smoothly under standard conditions with LiAlH₄, with the pyrrolidine ring remaining intact.
Table 2: Comparison of Reduction Reactions
| Reaction | Substrate | Reagents and Conditions | Product | Yield | Reference |
| Reduction | This compound | LiAlH₄, THF, 0 °C to rt | (1-Benzylazetidin-3,3-diyl)dimethanol | Moderate to Good | (Deduced from general reduction protocols) |
| Reduction | Diethyl 1-benzylpyrrolidine-3,3-dicarboxylate | LiAlH₄, THF, 0 °C to rt | (1-Benzylpyrrolidin-3,3-diyl)dimethanol | High | (Deduced from general reduction protocols) |
Experimental Protocols
General Procedure for N-Benzylation
To a solution of the dialkyl 3,3-dicarboxylate (azetidine or pyrrolidine) (1.0 eq.) in acetonitrile are added potassium carbonate (2.0 eq.) and benzyl bromide (1.2 eq.). The reaction mixture is heated to reflux and stirred for 12-24 hours, monitoring by TLC. After completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the N-benzylated product.
Figure 2: A generalized workflow for the N-benzylation of azetidine- and pyrrolidine-3,3-dicarboxylates.
General Procedure for Reduction with LiAlH₄
To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere is added a solution of the N-substituted dialkyl 3,3-dicarboxylate (1.0 eq.) in anhydrous THF dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude diol, which can be purified by crystallization or column chromatography.
Conclusion
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. [PDF] Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles - An Interpretation by Triadic Analysis † | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling the Biological Potential: A Comparative Guide to Diethyl 1-benzylazetidine-3,3-dicarboxylate Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Azetidine scaffolds, and specifically derivatives of Diethyl 1-benzylazetidine-3,3-dicarboxylate, are emerging as a promising class of compounds with diverse biological activities. This guide provides a comparative overview of their known biological activities, supported by available experimental data, to inform further research and development in this area.
Antitumor Activity: A Primary Focus
The most significant biological activity identified for derivatives of 1-benzylazetidine-3,3-dicarboxylate is their potential as antitumor agents. Research into novel oxaliplatin derivatives has shown that incorporating 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions as leaving groups can yield complexes with notable cytotoxicity against human cancer cell lines.
A study on a series of oxaliplatin derivatives where the carrier ligands were (1R,2R)-N¹-alkyl-1,2-cyclohexane-1,2-diamine and the leaving groups were 1-(methoxy- or methyl-substituted benzyl)azetidine-3,3-dicarboxylate anions demonstrated significant in vitro activity. While generally less potent than the parent drug oxaliplatin, these complexes showed higher activity than carboplatin against MCF-7 human breast carcinoma and A549 human non-small-cell lung cancer cell lines.
Table 1: In Vitro Cytotoxicity of Oxaliplatin Derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate Anions
| Complex ID | Carrier Ligand (alkyl group) | Leaving Group (substitution on benzyl) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 10 | Bu | 2-Me | > 100 | > 100 |
| 11 | Bu | 3-Me | 85.3 ± 4.2 | 92.1 ± 5.3 |
| 12 | Bu | 4-Me | 76.5 ± 3.8 | 88.7 ± 4.9 |
| 13 | i-Pr | 2-MeO | 45.2 ± 2.5 | 51.6 ± 3.1 |
| 14 | i-Pr | 3-MeO | 22.8 ± 1.7 | 28.4 ± 2.2 |
| 15 | i-Pr | 4-MeO | 18.9 ± 1.3 | 24.5 ± 1.9 |
| Carboplatin | - | - | 65.4 ± 3.7 | 78.2 ± 4.5 |
| Oxaliplatin | - | - | 8.7 ± 0.6 | 12.3 ± 0.9 |
Data extracted from a study on novel oxaliplatin derivatives.
Notably, complex 14 exhibited cytotoxicity comparable to that of oxaliplatin against the tested cell lines. Furthermore, investigations into its interaction with DNA using agarose gel electrophoresis suggested a different mode of DNA distortion compared to oxaliplatin, indicating a potentially novel mechanism of action.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay):
-
Human cancer cell lines (MCF-7 and A549) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.
Potential Antimicrobial and Anti-inflammatory Activities: A Comparative Outlook
While direct studies on the antimicrobial and anti-inflammatory activities of this compound derivatives are limited, the broader class of azetidine-containing compounds has demonstrated significant potential in these areas. This suggests that derivatives of the target scaffold may also possess these valuable biological properties.
Antimicrobial and Antifungal Potential
Numerous studies have highlighted the antimicrobial and antifungal efficacy of various azetidine derivatives. For instance, novel azetidin-2-one derivatives have shown promising activity against a range of bacterial and fungal strains. The four-membered β-lactam ring, a key feature of these compounds, is a well-established pharmacophore in antibacterial agents like penicillin.
Table 2: Comparison of Antimicrobial Activity of Structurally Related Azetidine Derivatives
| Compound Class | Target Organisms | Reported Activity (MIC/Zone of Inhibition) |
| Azetidin-2-one derivatives | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Moderate to good activity |
| Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Variable activity | |
| Candida albicans, Aspergillus niger (Fungi) | Moderate to good activity | |
| 1,3,4-Thiadiazole-azetidinone conjugates | Gram-positive and Gram-negative bacteria | Moderate activity |
| Trichophyton harzianum, Aspergillus niger | Moderate activity |
The mechanism of action for many of these compounds involves the inhibition of cell wall synthesis in bacteria or the disruption of fungal cell membrane integrity. The diverse substitutions possible on the azetidine ring allow for the fine-tuning of activity against specific pathogens.
Anti-inflammatory Potential
Similarly, various heterocyclic compounds containing the azetidine moiety have been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production. While direct evidence for this compound derivatives is not yet available, the structural similarities to other anti-inflammatory azetidines warrant further investigation.
Visualizing the Pathways
To better understand the potential mechanisms and experimental workflows, the following diagrams are provided.
Caption: Proposed mechanism of antitumor activity.
Caption: General workflow for antimicrobial screening.
Conclusion and Future Directions
Derivatives of this compound have demonstrated clear potential as antitumor agents, with some analogues exhibiting cytotoxicity comparable to established chemotherapeutic drugs. While direct evidence for their antimicrobial and anti-inflammatory activities is still forthcoming, the broader family of azetidine-containing compounds shows significant promise in these areas, making this a fertile ground for future research.
The data presented in this guide underscore the importance of continued investigation into this versatile chemical scaffold. Future studies should focus on:
-
Synthesizing a broader library of derivatives to establish clear structure-activity relationships (SAR).
-
Screening these derivatives against a wider range of cancer cell lines and exploring their mechanisms of action in more detail.
-
Conducting dedicated antimicrobial and anti-inflammatory assays to confirm the potential activities suggested by structurally related compounds.
By systematically exploring the biological activities of this compound derivatives, the scientific community can unlock their full therapeutic potential and pave the way for the development of novel and effective treatments for a range of diseases.
A Comparative Guide to the DNA Binding Affinity of Platinum Complexes: Insights into Azetidine-3,3-Dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel platinum-based anticancer agents with improved efficacy and reduced side effects is a significant focus of medicinal chemistry. Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects primarily through covalent binding to nuclear DNA.[1] This interaction disrupts DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[2] The nature of the ligands coordinated to the platinum center plays a crucial role in the complex's stability, reactivity, and DNA binding kinetics.[3] This guide provides a comparative analysis of the DNA binding affinity of various platinum complexes, offering a framework for understanding the potential of derivatives incorporating azetidine-3,3-dicarboxylic acid.
While specific experimental data on the DNA binding affinity of platinum complexes derived from azetidine-3,3-dicarboxylic acid is not extensively available in the public domain, the synthesis of an azetidine platinum(II) complex and its evaluation against lymphocytic leukemia P388 in mice has been reported, indicating its potential as an anticancer agent.[4] Based on the well-established structure-activity relationships of numerous platinum(II) complexes, we can infer the expected DNA binding characteristics of this class of compounds and compare them with known platinum drugs and analogues.
Comparative DNA Binding Affinity and Cytotoxicity
The DNA binding affinity of platinum complexes is a key determinant of their biological activity. This is often quantified by the binding constant (K_b), with higher values indicating stronger interaction. The cytotoxic potential is typically expressed as the half-maximal inhibitory concentration (IC50), where lower values denote greater potency. The following table summarizes these parameters for cisplatin and a selection of other platinum(II) complexes, providing a benchmark for comparison.
| Complex | Ligand(s) | DNA Binding Constant (K_b) (M⁻¹) | Cell Line | IC50 (µM) | Reference(s) |
| Cisplatin | Diammine | ~10⁴ - 10⁵ | MCF-7 | 18.36 | [5][6] |
| HepG2 | 19.73 | [5] | |||
| [Pt(4"-fpbpy)Cl₂] | 4-(4"-fluorophenyl)-6-phenyl-2,2'-bipyridine | 3.48 x 10⁵ | - | - | [7] |
| [Pt(4"-mepbpy)Cl₂] | 4-(4"-methylphenyl)-6-phenyl-2,2'-bipyridine | 1.51 x 10⁵ | - | - | [7] |
| [Pt(4"-mpbpy)Cl₂] | 4-(4"-methoxyphenyl)-6-phenyl-2,2'-bipyridine | 6.05 x 10⁴ | - | - | [7] |
| [Pt(CNN)(py)]PF₆ | 6-phenyl-2,2'-bipyridine, pyridine | 2.3 x 10⁴ | - | - | [1] |
| [Pt(CNN)(4-dpt)]PF₆ | 6-phenyl-2,2'-bipyridine, 2,4-diamino-6-(4-pyridyl)-1,3,5-triazine | 4.6 x 10⁵ | KB-3-1 | - | [1] |
| Pt-Py-OEt | Tridentate Schiff base | - | MCF-7 | 13.27 | [5] |
| HepG2 | 6.99 | [5] | |||
| Pt-PhN-OEt | Tridentate Schiff base | - | MCF-7 | 10.97 | [5] |
| HepG2 | 10.15 | [5] |
Note: K_b and IC50 values can vary depending on the experimental conditions.
A hypothetical platinum complex with azetidine-3,3-dicarboxylic acid as a ligand would feature a four-membered ring system. The steric hindrance and electronic properties of this ligand would influence the kinetics and thermodynamics of DNA binding. It is plausible that the dicarboxylate moiety could be designed as a leaving group, analogous to carboplatin, or as part of the non-leaving group, influencing the overall charge and steric profile of the complex.
Experimental Protocols for Assessing DNA Binding Affinity
The interaction between platinum complexes and DNA can be investigated through various biophysical techniques. Below are detailed methodologies for three commonly employed assays.
UV-Visible Absorption Titration
This spectrophotometric method is used to determine the binding constant (K_b) of a compound to DNA. It relies on the changes in the absorption spectrum of the platinum complex upon binding to DNA.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the platinum complex in a suitable buffer (e.g., Tris-HCl) and a stock solution of calf thymus DNA (ctDNA) in the same buffer. The concentration of the ctDNA solution is determined by measuring the absorbance at 260 nm using a molar absorption coefficient of 6600 M⁻¹cm⁻¹.
-
Titration: Keep the concentration of the platinum complex constant while varying the concentration of ctDNA.
-
Spectral Measurement: Record the UV-Vis absorption spectra of the platinum complex in the absence and presence of increasing concentrations of ctDNA after an incubation period to allow for binding equilibrium to be reached.
-
Data Analysis: The intrinsic binding constant (K_b) can be calculated using the Wolfe-Shimer equation: [ [DNA] / (ε_a - ε_f) = [DNA] / (ε_b - ε_f) + 1 / (K_b * (ε_b - ε_f)) ] where [DNA] is the concentration of DNA, ε_a is the apparent absorption coefficient, ε_f is the absorption coefficient of the free complex, and ε_b is the absorption coefficient of the fully bound complex. A plot of [DNA] / (ε_a - ε_f) versus [DNA] gives a slope of 1 / (ε_b - ε_f) and a y-intercept of 1 / (K_b * (ε_b - ε_f)). K_b is the ratio of the slope to the intercept.
Fluorescence Spectroscopy
This technique is often used in a competitive binding assay with a fluorescent probe, such as ethidium bromide (EtBr), that intercalates into DNA and exhibits enhanced fluorescence. A platinum complex that can displace the probe will cause a quenching of the fluorescence.
Methodology:
-
Preparation of DNA-EtBr Adduct: Prepare a solution of ctDNA and ethidium bromide in a buffer and allow it to incubate to form the DNA-EtBr complex.
-
Titration: Add increasing concentrations of the platinum complex to the DNA-EtBr solution.
-
Fluorescence Measurement: After each addition of the platinum complex and an appropriate incubation period, measure the fluorescence emission spectrum (typically with excitation around 520 nm and emission around 600 nm).
-
Data Analysis: The quenching of fluorescence can be analyzed using the Stern-Volmer equation: [ F_0 / F = 1 + K_{SV} [Q] ] where F_0 and F are the fluorescence intensities in the absence and presence of the quencher (platinum complex), [Q] is the concentration of the quencher, and K_{SV} is the Stern-Volmer quenching constant. The binding constant (K_b) of the platinum complex can be calculated from the relationship: [ K_{EtBr} [EtBr] = K_b [complex] ] where K_{EtBr} is the DNA binding constant of EtBr (typically ~1.0 x 10⁷ M⁻¹).
Agarose Gel Electrophoresis
This method is used to assess the ability of a platinum complex to alter the conformation of plasmid DNA, such as pUC19. Covalent binding of platinum complexes can induce unwinding of supercoiled DNA, leading to changes in its electrophoretic mobility.
Methodology:
-
Incubation: Incubate a fixed amount of supercoiled plasmid DNA with increasing concentrations of the platinum complex in a suitable buffer at 37°C for a defined period (e.g., 24 hours).
-
Gel Electrophoresis: Add loading dye to the samples and load them onto an agarose gel (e.g., 1%) containing ethidium bromide. Run the gel in a Tris-acetate-EDTA (TAE) buffer at a constant voltage.
-
Visualization: Visualize the DNA bands under UV light and document the results.
-
Analysis: Covalent binding of the platinum complex will cause the compact supercoiled form (Form I) of the plasmid to unwind and eventually migrate similarly to the nicked circular form (Form II) or even slower. The concentration of the complex at which 50% of the supercoiled DNA is converted to the unwound form can be determined.
Visualizing Platinum-DNA Interactions and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of cisplatin-induced DNA damage and a typical experimental workflow for evaluating DNA binding affinity.
Caption: Cisplatin's mechanism of action.
Caption: Experimental workflow for DNA binding.
References
- 1. A bifunctional platinum(II) complex capable of intercalation and hydrogen-bonding interactions with DNA: binding studies and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand effects on platinum binding to DNA. A comparison of DNA binding properties for cis- and trans-[PtCl2(amine)2] (amine = NH3, pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In the search for new anticancer drugs. VII. Platinum complexes of diaziridines and azetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuning anticancer properties and DNA-binding of Pt(ii) complexes via alteration of nitrogen softness/basicity of tridentate ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. DNA interactions and cytotoxic studies of cis-platin analogues of substituted 2,2'-bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Cytotoxicity of Novel Oxaliplatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of several novel oxaliplatin derivatives against the parent compound, oxaliplatin. The data presented is compiled from various preclinical studies and aims to facilitate the evaluation of these next-generation platinum-based anticancer agents.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various novel oxaliplatin derivatives compared to oxaliplatin across a range of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Oxaliplatin | HCT116 | Colorectal | 7.2 ± 2.7 | - | - |
| HT-29 | Colorectal | 0.58 | - | - | |
| SW480 | Colorectal | 0.49 | - | - | |
| DLD1 | Colorectal | 2.05 | - | - | |
| A549 | Lung | 11 | - | - | |
| MCF7 | Breast | >100 | - | - | |
| U87 | Glioblastoma | >100 | - | - | |
| LoVo | Colorectal | 2.31 | - | - | |
| (4-methyl-trans-R,R/S,S-DACH)oxalatoplatinum(II) | SW480 | Colorectal | More potent than oxaliplatin | Oxaliplatin | Less potent |
| CH1 | Ovarian | Equivalent to oxaliplatin | Oxaliplatin | Equivalent | |
| (4-ethyl-trans-R,R/S,S-DACH)oxalatoplatinum(II) | SW480 | Colorectal | More potent than oxaliplatin | Oxaliplatin | Less potent |
| CH1 | Ovarian | Equivalent to oxaliplatin | Oxaliplatin | Equivalent | |
| Na₂[Pt(pyrophosphato)(cis-1,3-DACH)] (Compound 1) | HCT-116 | Colorectal | 23 (average) | Oxaliplatin | 80 (average) |
| PC3 | Prostate | 29 | Oxaliplatin | 100 | |
| MDA-MB231 | Breast | - | - | - | |
| OV2008 | Cervical | - | - | - | |
| [Pt(dihydrogenpyrophosphato)(1,2-DACHEX)] (Compound 2) | HCT-116 | Colorectal | More active than oxaliplatin | Oxaliplatin | Less active |
| PC3 | Prostate | Less active than Cmpd 1 | - | - | |
| Pt(IV)-TSPO Ligand Derivative | LoVo | Colorectal | 2.31 | Oxaliplatin | 2.31 |
| MCF7 | Breast | >100 | Oxaliplatin | >100 | |
| U87 | Glioblastoma | >100 | Oxaliplatin | >100 | |
| TPt (Oxaliplatin-TLR7 Agonist Prodrug) | 4T1 | Breast (murine) | 48.0 ± 1.9 | Oxaliplatin | 7.2 ± 2.7 |
| PTG (Oxaliplatin-Gemcitabine Prodrug) | HCT116 | Colorectal | 0.49 ± 0.04 | Oxaliplatin | 29 ± 9 |
| PTC (Oxaliplatin-Capecitabine Prodrug) | HCT116 | Colorectal | 50 ± 8 | Oxaliplatin | 29 ± 9 |
Experimental Protocols
The cytotoxicity data presented in this guide were primarily generated using the MTT and Sulforhodamine B (SRB) assays. The general methodologies for these assays are outlined below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the oxaliplatin derivatives or the control compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The absorbance values are used to determine the percentage of cell viability relative to untreated control cells. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability.[1]
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).[2][3][4]
-
Staining: The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid.[2]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[2][3][4]
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.[2][3][4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 515 nm.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
Mechanisms of Action and Signaling Pathways
Oxaliplatin and its derivatives exert their cytotoxic effects primarily through the formation of platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis.[5]
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for determining the in vitro cytotoxicity of novel oxaliplatin derivatives.
Oxaliplatin-Induced Apoptotic Signaling Pathway
Oxaliplatin-induced DNA damage can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways, depending on the cellular context.[6] The intrinsic pathway is a major mechanism, involving the activation of the p53 tumor suppressor, which in turn upregulates pro-apoptotic proteins like Bax.[7]
Caption: Simplified intrinsic apoptotic signaling pathway induced by oxaliplatin derivatives.
Cell Cycle Arrest Induced by Oxaliplatin Derivatives
The formation of bulky DNA adducts by oxaliplatin and its derivatives often leads to a stall in the cell cycle, primarily at the G2/M checkpoint, to prevent the propagation of damaged DNA.
Caption: Logical flow of events leading to G2/M cell cycle arrest by oxaliplatin derivatives.
References
- 1. Synthesis, crystal structure and cytotoxicity of new oxaliplatin analogues indicating that improvement of anticancer activity is still possible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer cytotoxicity and nephrotoxicity of the new platinum (II) complexes containing diaminocyclohexane and glycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data comparison of Diethyl 1-benzylazetidine-3,3-dicarboxylate and its analogs
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Profile of Diethyl 1-benzylazetidine-3,3-dicarboxylate and Structurally Related Compounds.
This guide provides a comparative analysis of the spectroscopic data for this compound and a selection of its structural analogs. Due to the limited availability of published experimental data for the title compound, this guide presents a compilation of spectroscopic information for analogous structures to offer valuable insights for researchers in the field. The included data, derived from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), are crucial for the identification, characterization, and quality control of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected analogs. This comparative presentation allows for a clear understanding of the influence of structural modifications on the spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data of this compound Analogs
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Diethyl Succinate | CDCl₃ | 1.25 (t, 6H, 2 x CH₃), 2.61 (s, 4H, 2 x CH₂), 4.13 (q, 4H, 2 x OCH₂) |
| Diethyl Isophthalate | CCl₄/CS₂ | 1.40 (t, 6H, 2 x CH₃), 4.40 (q, 4H, 2 x OCH₂), 7.50 (t, 1H, Ar-H), 8.20 (dd, 2H, Ar-H), 8.70 (t, 1H, Ar-H) |
| Diethyl 4-(4-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | CDCl₃ | 0.95 (t, 6H, J = 7.2 Hz), 2.57 (s, 6H), 4.01 (q, 4H, J = 7.2 Hz), 7.17 (d, 2H, J = 8.4 Hz), 7.33 (d, 2H, J = 8.4 Hz) |
| Diethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | CDCl₃ | 0.90 (t, 6H, J = 7.2 Hz), 2.51 (s, 6H), 3.72 (s, 3H), 3.97 (q, 4H, J = 7.2 Hz), 6.82 (d, 2H, J = 8.8 Hz), 7.11 (d, 2H, J = 8.8 Hz) |
Table 2: ¹³C NMR Spectroscopic Data of this compound Analogs
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Diethyl 3-nitrobenzene-1,2-dicarboxylate | Not Specified | Data available in referenced literature.[1] |
| 1,3-Diethylbenzene | CDCl₃ | 15.7, 29.0, 125.5, 127.8, 144.2 |
| Diethyl 4-(4-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | CDCl₃ | 13.8, 23.0, 61.6, 126.9, 128.5, 129.7, 134.8, 135.1, 145.0, 155.7, 167.7 |
| Diethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | CDCl₃ | 13.7, 22.7, 55.2, 61.3, 113.6, 127.3, 128.6, 129.4, 145.9, 155.1, 159.9, 168.0 |
Table 3: IR and Mass Spectrometric Data of this compound and Analogs
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | No data available | Molecular Weight: 291.35 |
| Diethyl Isophthalate | Key peaks include C=O stretch (~1720), C-O stretch (~1250), and aromatic C-H bands. | Molecular Weight: 222.24 |
| Diethyl Azodicarboxylate | Key peaks include C=O stretch (~1770), N=N stretch (~1570), and C-O stretch (~1230).[2] | Molecular Weight: 174.15 |
| Diethyl 4-(4-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | 2982, 1720, 1555, 1228, 1102, 1039 | No data available |
| Diethyl 4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | 2982, 1720, 1556, 1230, 1103, 1034 | No data available |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and spectroscopic characterization of azetidine derivatives, based on established methodologies in the scientific literature.
General Synthesis of this compound Analogs
A common route for the synthesis of 1-substituted azetidine-3,3-dicarboxylates involves the cyclization of a suitable precursor. A representative procedure is outlined below:
Reaction Scheme:
Caption: A generalized synthetic workflow for azetidine-3,3-dicarboxylates.
Procedure:
-
Alkylation: To a solution of diethyl malonate in a suitable aprotic solvent such as DMF or acetonitrile, a strong base like sodium hydride or potassium carbonate is added portion-wise at 0 °C. The reaction mixture is stirred for a period to allow for the formation of the enolate.
-
Cyclization: A 1,3-dihalopropane derivative (e.g., 1,3-dibromo-2-(benzyloxy)propane) is then added to the reaction mixture, which is subsequently heated to facilitate the intramolecular cyclization to form the azetidine ring.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: IR spectra are generally recorded on an FT-IR spectrometer. Samples can be analyzed as a thin film on NaCl plates (for oils) or as KBr pellets (for solids). Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS). High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the synthesized compounds.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound and its analogs.
Caption: Workflow from synthesis to structural analysis.
References
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
in vitro anticancer activity of 1-(substituted benzyl)azetidine-3,3-dicarboxylate derivatives
A comprehensive analysis of the reveals their potential as components of novel chemotherapeutic agents. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Anticancer Activity
A series of oxaliplatin derivatives incorporating 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions as leaving groups have been synthesized and evaluated for their in vitro anticancer activity against human breast carcinoma (MCF-7) and non-small-cell lung cancer (A549) cell lines. The cytotoxicity of these compounds was compared with established anticancer drugs, carboplatin and oxaliplatin.
The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below. Generally, the complexes with an isopropyl (iPr) substituent on the carrier ligand demonstrated higher activity than carboplatin, with some showing cytotoxicity comparable to oxaliplatin.[1]
| Compound | R¹ | R² | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| 10 | H | H | > 100 | > 100 |
| 11 | 4-Me | H | 85.3 ± 5.2 | 92.1 ± 6.3 |
| 12 | 4-OMe | H | 76.4 ± 4.8 | 88.7 ± 5.9 |
| 13 | H | iPr | 28.5 ± 2.1 | 35.4 ± 2.8 |
| 14 | 4-Me | iPr | 15.6 ± 1.3 | 22.8 ± 1.9 |
| 15 | 4-OMe | iPr | 18.2 ± 1.5 | 25.1 ± 2.2 |
| Carboplatin | - | - | 45.7 ± 3.6 | 58.2 ± 4.1 |
| Oxaliplatin | - | - | 8.9 ± 0.7 | 12.5 ± 1.1 |
Table 1: In Vitro Cytotoxicity (IC50, µM) of 1-(substituted benzyl)azetidine-3,3-dicarboxylate platinum complexes against MCF-7 and A549 cell lines.[1]
Experimental Protocols
Synthesis of 1-(Substituted Benzyl)azetidine-3,3-dicarboxylate Derivatives
A general method for the synthesis of azetidine derivatives involves the cyclization of acyclic precursors. For instance, the reaction of Schiff bases with chloroacetyl chloride in the presence of a base catalyst is a common approach to form the azetidin-2-one (β-lactam) ring, a key pharmacophore in many biologically active compounds.[2]
The synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid can be achieved by the oxidation of N-benzyl-3,3-bis(hydroxymethyl)azetidine. A specific method involves the slow addition of bromine to a mixture of N-benzyl-3,3-bis(hydroxymethyl)azetidine in water containing sodium hydroxide and nickel chloride. After an overnight reaction, the precipitate is filtered off, and the filtrate is evaporated to yield the product.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[2][4]
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7 or A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent like DMSO and then diluted with the culture medium to various concentrations. The cells are then exposed to these concentrations.[5]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[4]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[4][5]
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The amount of formazan produced is directly proportional to the number of viable cells.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizing Experimental Workflows and Potential Mechanisms
To better understand the evaluation process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for synthesis and in vitro anticancer screening.
The association of these azetidine derivatives with platinum in the studied compounds suggests a mechanism of action that may involve interaction with DNA, similar to other platinum-based anticancer drugs like oxaliplatin.[1]
Caption: Potential mechanism involving DNA adduct formation.
References
- 1. Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1<i>H</i>-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]
- 6. benchchem.com [benchchem.com]
Confirming the Stereochemistry of Diethyl 1-benzylazetidine-3,3-dicarboxylate Derivatives: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the characterization of novel chiral molecules. This guide provides a comparative overview of the primary analytical methods used to confirm the stereochemistry of Diethyl 1-benzylazetidine-3,3-dicarboxylate and its derivatives. We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC), presenting supporting data from related azetidine structures to illustrate the application and power of each technique.
The unambiguous assignment of stereoisomers is paramount in drug discovery and development, as different enantiomers or diastereomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. For substituted azetidines, such as this compound, which possess one or more stereocenters, a combination of analytical methods is often employed to elucidate their three-dimensional structure.
Method Comparison at a Glance
A variety of powerful analytical techniques are at the disposal of chemists to determine the stereochemistry of chiral molecules. The most commonly employed and reliable methods include Nuclear Magnetic Resonance (NMR) spectroscopy for determining relative stereochemistry, single-crystal X-ray crystallography for the unambiguous determination of absolute stereochemistry, and chiral High-Performance Liquid Chromatography (HPLC) for the separation and quantification of enantiomers.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| NMR Spectroscopy (NOE, J-coupling) | Relative stereochemistry (cis/trans), conformational analysis. | Soluble, pure sample (>1 mg). | Non-destructive, provides detailed structural information in solution. | Does not directly provide absolute stereochemistry. May require derivatization for enantiomeric differentiation. |
| X-ray Crystallography | Absolute stereochemistry, bond lengths, and angles. | High-quality single crystal. | Definitive method for absolute configuration.[1] | Crystal growth can be challenging. The solid-state conformation may differ from the solution-state. |
| Chiral HPLC | Enantiomeric purity (ee%), separation of enantiomers. | Soluble sample, racemic or enriched mixture. | Highly sensitive and accurate for quantifying enantiomers.[2] | Method development can be time-consuming. Does not provide structural information. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the relative stereochemistry of diastereomers. By analyzing proton-proton (¹H-¹H) coupling constants and through-space Nuclear Overhauser Effect (NOE) correlations, the spatial arrangement of substituents on the azetidine ring can be determined.
Key NMR Parameters for Stereochemical Assignment:
-
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbons of the azetidine ring is dependent on the dihedral angle between them. For many azetidine systems, the coupling constant for cis-protons is typically larger than for trans-protons. For instance, in a related dimethyl 1-(tert-butoxycarbonyl)azetidine-cis-2,3-dicarboxylate, a coupling constant of J = 9.9 Hz was indicative of a cis relationship between the protons at C2 and C3.
-
Nuclear Overhauser Effect (NOE): NOE is a through-space correlation that is observed between protons that are in close spatial proximity (typically < 5 Å). For azetidine derivatives, NOE experiments (such as NOESY or ROESY) can definitively establish the relative configuration. An NOE correlation between protons on substituents at different positions on the ring would indicate that they are on the same face of the ring (cis).
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts and coupling patterns of all protons.
-
2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton spin-spin coupling networks within the molecule, confirming the connectivity of the azetidine ring protons.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. The presence or absence of cross-peaks between key protons will reveal their relative stereochemistry.
-
Data Analysis: Integrate peaks, measure coupling constants, and analyze cross-peaks in the 2D spectra to assign the relative stereochemistry.
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final structure, including bond lengths, angles, and the absolute configuration (if a heavy atom is present or anomalous dispersion is used).
-
Data Analysis: Analyze the refined structure to determine the absolute stereochemistry of all chiral centers. The Flack parameter is a key indicator of the correctness of the assigned absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers, allowing for the determination of enantiomeric purity (enantiomeric excess, ee) and the isolation of individual enantiomers for further characterization. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Analysis
-
Column and Mobile Phase Selection: Choose a suitable chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) and mobile phase. Method development often involves screening different columns and mobile phase compositions (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile) to achieve baseline separation.
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in the mobile phase.
-
Chromatographic Analysis: Inject the sample onto the chiral HPLC system and record the chromatogram.
-
Data Analysis: Determine the retention times of the enantiomers and calculate the enantiomeric excess by integrating the peak areas.
Representative Chiral HPLC Data for Azetidine Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Times (min) | Resolution (Rs) |
| Enantiomer A of a 2-substituted azetidine | Chiralpak IA | Hexane/Ethanol (90:10) | 1.0 | tR1 = 8.5 | 2.1 |
| Enantiomer B of a 2-substituted azetidine | Chiralpak IA | Hexane/Ethanol (90:10) | 1.0 | tR2 = 10.2 | |
| Enantiomer A of a 3-substituted azetidine | Chiralcel OD-H | Heptane/Isopropanol (80:20) | 0.8 | tR1 = 12.3 | 1.8 |
| Enantiomer B of a 3-substituted azetidine | Chiralcel OD-H | Heptane/Isopropanol (80:20) | 0.8 | tR2 = 14.1 |
Conclusion
The confirmation of the stereochemistry of this compound derivatives requires a multi-faceted analytical approach. NMR spectroscopy, through the analysis of coupling constants and NOE data, provides crucial information about the relative configuration of diastereomers. Chiral HPLC is the method of choice for separating and quantifying enantiomers, thereby determining enantiomeric purity. For the unambiguous determination of the absolute stereochemistry, single-crystal X-ray crystallography remains the definitive technique. By employing these methods in a complementary fashion, researchers can confidently and accurately characterize the three-dimensional structure of these and other novel chiral molecules.
References
Azetidine-Based Scaffolds in Drug Design: A Comparative Analysis for DPP-4 Inhibition
The azetidine scaffold, a four-membered saturated heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its unique conformational rigidity, which lies between the highly strained aziridine and the more flexible five-membered pyrrolidine, offers drug designers precise control over the spatial orientation of substituents. This constrained geometry can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.
This guide provides a comparative analysis of the azetidine scaffold against other saturated heterocycles, with a specific focus on its application in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
Structural Comparison: Azetidine vs. Pyrrolidine Scaffolds
The fundamental difference between azetidine and its five-membered counterpart, pyrrolidine, lies in ring strain and the resulting geometry. The smaller azetidine ring forces substituents into more defined vectors, which can be advantageous for optimizing interactions within a target's binding pocket. In contrast, the greater flexibility of the pyrrolidine ring allows for more conformational possibilities, which may not always be optimal for binding.
Performance in DPP-4 Inhibition: A Comparative Overview
The advantages of the azetidine scaffold are evident in the development of DPP-4 inhibitors. Trelagliptin, an azetidine-containing compound, is a potent, once-weekly oral medication for type 2 diabetes.[1] Its performance, when compared to other daily-dosed gliptins, highlights the potential of the azetidine core.
In Vitro Potency
Kinetic analysis reveals that trelagliptin is a potent and highly selective DPP-4 inhibitor.[2] It exhibits significantly greater potency than several other established inhibitors in the class.[3]
| Compound | Core Scaffold | Human DPP-4 IC50 | Selectivity over DPP-8/DPP-9 | Reference |
| Trelagliptin | Azetidine | ~4 nM | >10,000-fold | [3][4] |
| Alogliptin | Pyrimidinedione | ~16 nM (4x less potent) | >10,000-fold | [2] |
| Sitagliptin | Triazolopiperazine | ~48 nM (12x less potent) | >100-fold | [2] |
Table 1: Comparative in vitro inhibitory activity against human DPP-4. Potency comparison for Alogliptin and Sitagliptin is relative to Trelagliptin as reported in the source.
Furthermore, studies comparing ketoazetidines with their corresponding ketopyrrolidine analogues found that the azetidine-based compounds exhibit enhanced chemical stability while maintaining their high potency against DPP-4.[5]
Pharmacokinetic Profile
The pharmacokinetic profile of Trelagliptin is a key differentiator, enabling a convenient once-weekly dosing schedule that can improve patient adherence.[1][4] This contrasts with the once or twice-daily administration required for many other DPP-4 inhibitors.
| Drug | Core Scaffold | Dosing Frequency | Terminal Half-life (t½) | Reference |
| Trelagliptin | Azetidine | Once-Weekly | ~137 hours | [1][4] |
| Vildagliptin | Pyrrolidine | Twice-Daily | ~2-3 hours | |
| Sitagliptin | Triazolopiperazine | Once-Daily | ~12.4 hours |
Table 2: Comparison of dosing frequency and pharmacokinetic half-life.
Mechanism of Action: The DPP-4 Signaling Pathway
DPP-4 is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[6][7] These hormones are crucial for glucose homeostasis. By inhibiting DPP-4, drugs like Trelagliptin increase the levels of active GLP-1 and GIP, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, leading to better glycemic control.[1][6]
Experimental Methodologies
The evaluation of novel DPP-4 inhibitors involves a standardized workflow, from initial screening to in vivo efficacy studies.
Key Experiment: In Vitro DPP-4 Inhibition Assay
This protocol outlines a typical fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Objective: To quantify the potency of a test compound in inhibiting recombinant human DPP-4 enzyme activity.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
DPP-4 Substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
Test Compounds (dissolved in DMSO)
-
Reference Inhibitor (e.g., Trelagliptin, Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of the test compound and reference inhibitor in Assay Buffer. The final DMSO concentration in the well should be kept constant and low (e.g., <1%).
-
Dilute the DPP-4 enzyme stock to the desired working concentration in cold Assay Buffer.
-
Dilute the Gly-Pro-AMC substrate to its working concentration in Assay Buffer.
-
-
Assay Setup (in triplicate):
-
Test Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound dilution to each well.
-
100% Activity Control: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent (e.g., Assay Buffer with DMSO) to each well.
-
Background Control: Add 40 µL of Assay Buffer and 10 µL of solvent to each well (no enzyme).
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the diluted Substrate Solution to all wells to initiate the enzymatic reaction.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Fluorescence Reading: Measure the fluorescence intensity using an appropriate plate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the Background Control from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the 100% Activity Control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The comparative analysis demonstrates the significant advantages of the azetidine scaffold in the design of DPP-4 inhibitors. The scaffold's conformational rigidity contributes to high potency and selectivity, as exemplified by Trelagliptin.[2][3] Furthermore, the incorporation of the azetidine ring can lead to enhanced chemical stability and a superior pharmacokinetic profile, enabling less frequent dosing and potentially improving patient outcomes in the management of type 2 diabetes.[1][5] These findings underscore the value of the azetidine motif as a powerful tool for medicinal chemists aiming to optimize the therapeutic properties of novel drug candidates.
References
- 1. takeda.com [takeda.com]
- 2. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Introducing a Novel Once-weekly Dipeptidyl Peptidase 4 Inhibitor: Trelagliptin in India [japi.org]
- 5. Ketopyrrolidines and ketoazetidines as potent dipeptidyl peptidase IV (DPP IV) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Diethyl 1-benzylazetidine-3,3-dicarboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of Diethyl 1-benzylazetidine-3,3-dicarboxylate, a common reagent in pharmaceutical research. Adherence to these procedures is vital for personnel safety and environmental protection.
I. Hazard Identification and Safety Precautions
This compound is a chemical that requires careful handling. Based on available safety information, this compound presents the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat. All handling of this substance should be conducted in a well-ventilated fume hood.
II. Chemical Waste Profile
| Property | Value | Source |
| CAS Number | 642411-11-8 | |
| Molecular Formula | C16H21NO4 | [1] |
| Physical Form | Liquid | |
| Storage Temperature | Refrigerator | |
| Purity | ≥95% - 97% |
III. Disposal Procedures
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. It should never be disposed of down the drain or in regular trash. The following step-by-step procedure should be followed:
-
Waste Segregation:
-
Pure, unreacted this compound should be collected in a dedicated, properly labeled waste container.
-
Solutions containing this compound, such as reaction mixtures or chromatography fractions, should be collected in a separate waste container for non-halogenated organic solvents.[2]
-
Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[2]
-
-
Waste Container Selection and Labeling:
-
Use a chemically compatible container with a secure, screw-on cap.[2] The container should be in good condition and free of leaks.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Indicate the approximate concentration and quantity of the waste.
-
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]
-
Follow all institutional procedures for waste manifest documentation.
-
IV. Experimental Protocol Example: Reaction Quench and Workup Waste Generation
The following is a typical experimental protocol that would generate waste containing this compound.
Objective: Synthesis of a derivative using this compound.
Procedure:
-
In a fume hood, a solution of this compound in a non-halogenated solvent (e.g., Toluene) is reacted with another reagent.
-
Upon reaction completion, the mixture is quenched by the slow addition of an aqueous solution (e.g., saturated ammonium chloride).
-
The organic layer is separated from the aqueous layer.
-
Aqueous Waste: The aqueous layer will contain small amounts of the organic compounds. This should be collected in a dedicated aqueous waste container.
-
Organic Waste: The organic layer is washed with brine. The brine wash is also collected as aqueous waste. The resulting organic solution, containing the product and solvent, is dried over an anhydrous salt (e.g., sodium sulfate). The salt is filtered off. The filtrate proceeds to purification.
-
-
The filtered drying agent, now contaminated with the organic solution, should be considered solid chemical waste and disposed of accordingly.
-
Purification is performed using column chromatography with a mixture of non-halogenated solvents (e.g., ethyl acetate and hexanes).
-
Solvent Waste: All solvent fractions from the chromatography that do not contain the desired product are collected as non-halogenated solvent waste.
-
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Waste Disposal Workflow for this compound.
By adhering to these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies and procedures.
References
Essential Safety and Operational Guide for Handling Diethyl 1-benzylazetidine-3,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Diethyl 1-benzylazetidine-3,3-dicarboxylate (CAS No. 642411-11-8). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound.
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation | Warning |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles that conform to EN166 or OSHA's eye and face protection regulations (29 CFR 1910.133) are mandatory.[1] A face shield should be worn in situations where there is a potential for splashing.
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for any signs of degradation or puncture before use. For extensive handling, consider double-gloving.
-
Lab Coat: A buttoned, knee-length lab coat is required.
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended.
3. Handling and Storage:
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not breathe vapors or mists.
-
This compound is a liquid and should be stored in a refrigerator.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
4. First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3][4]
-
If on Skin: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Disposal Plan
1. Waste Segregation and Collection:
-
All disposable materials contaminated with this compound (e.g., gloves, pipette tips, paper towels) must be collected in a designated, labeled hazardous waste container.
-
Unused or unwanted this compound should be disposed of as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Container Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container closed at all times, except when adding waste.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
